VU 0357121
Descripción
Propiedades
IUPAC Name |
4-butoxy-N-(2,4-difluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYOTLTLQTPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367833 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433967-28-3 | |
| Record name | VU 0357121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 433967-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU0357121, a Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides a comprehensive overview of its mechanism of action, drawing upon key preclinical data. It details the core pharmacology of VU0357121, its impact on mGlu5 signaling, and the experimental methodologies used for its characterization. This guide is intended to serve as a technical resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to VU0357121 and the mGlu5 Receptor
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. As a key receptor in the central nervous system, mGlu5 is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a more nuanced approach to altering receptor function compared to direct agonism or antagonism, by fine-tuning the receptor's response to the endogenous ligand, glutamate.
VU0357121 is a small molecule that acts as a positive allosteric modulator of mGlu5. It enhances the receptor's response to glutamate without directly activating it. A key characteristic of VU0357121 is that it binds to a novel allosteric site, distinct from the well-characterized site bound by the negative allosteric modulator MPEP.[1][2] This unique binding profile results in a distinct pharmacological signature.
Core Mechanism of Action
VU0357121 potentiates the activity of the mGlu5 receptor in the presence of glutamate. This potentiation is characterized by a leftward shift in the glutamate concentration-response curve, indicating an increased potency of glutamate.
Quantitative Pharmacology
The potency and efficacy of VU0357121 have been determined through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 | 33 nM | Calcium Mobilization | HEK293 expressing rat mGlu5 | [3] |
| Maximal Potentiation | 92% of Glutamatemax | Calcium Mobilization | HEK293 expressing rat mGlu5 | [3] |
| Glutamate CRC Fold-Shift | ~2- to 6-fold | Calcium Mobilization | HEK293 expressing mGlu5 | [3] |
Table 1: In Vitro Pharmacology of VU0357121
Allosteric Binding Site
Mutagenesis studies have indicated that VU0357121 does not interact with the MPEP binding site on the mGlu5 receptor. Specifically, a mutation at A809V in the rat mGlu5 receptor inhibits the ability of VU0357121 to shift the glutamate concentration-response curve, while the F585I mutation does not alter its response.[1] This suggests that VU0357121 and its analogs bind to a novel allosteric site. Further evidence for a distinct binding site comes from experiments where the negative allosteric modulator 5-MPEP noncompetitively inhibits the potentiation of glutamate responses by VU0357121.
Impact on mGlu5 Signaling Pathways
Activation of the mGlu5 receptor initiates a cascade of intracellular signaling events. VU0357121, as a PAM, enhances these signaling pathways in the presence of glutamate.
Canonical Gαq/PLC Pathway
The primary signaling pathway for mGlu5 involves its coupling to the Gαq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). VU0357121 potentiates this pathway, leading to an amplified intracellular calcium response.
Canonical mGlu5 Signaling Pathway Potentiated by VU0357121.
Experimental Protocols
The characterization of VU0357121 relies on specific in vitro assays. The following sections detail the methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of mGlu5 receptor activity.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by VU0357121.
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Assay buffer: 1x Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate solution.
-
VU0357121 solution.
-
96-well microplates.
-
Fluorescence plate reader (e.g., FlexStation or FDSS).
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 96-well plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Addition: Wash cells to remove excess dye. Add varying concentrations of VU0357121 or vehicle to the wells.
-
Glutamate Stimulation: After a pre-incubation period with the PAM, add a sub-maximal (EC20) concentration of glutamate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically normalized to the maximal response induced by a saturating concentration of glutamate. EC50 and maximal potentiation values are calculated using non-linear regression.
Workflow for a Calcium Mobilization Assay.
Selectivity Assays
Objective: To determine the selectivity of VU0357121 for mGlu5 over other mGlu receptor subtypes.
Procedure: Similar calcium mobilization or functional assays are performed using cell lines expressing other mGlu receptor subtypes (e.g., mGlu1, mGlu2, etc.). A fixed concentration of VU0357121 (e.g., 30 µM) is added to the cells, followed by increasing concentrations of the appropriate agonist for that receptor subtype. The lack of a significant shift in the agonist's concentration-response curve indicates selectivity for mGlu5.[3]
Conclusion
VU0357121 is a valuable research tool for probing the function of the mGlu5 receptor. Its mechanism as a positive allosteric modulator, acting at a novel binding site, provides a unique pharmacological profile. The data summarized herein, along with the detailed experimental protocols, offer a solid foundation for further investigation into the therapeutic potential of mGlu5 PAMs with this distinct mode of action. For researchers in drug development, the unique properties of VU0357121 may inform the design of future CNS therapeutics with improved selectivity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
VU 0357121: A Technical Guide to a Selective mGluR5 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU 0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a class C G-protein coupled receptor (GPCR) widely expressed in the central nervous system, mGluR5 is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key in vitro experimental data, detailed experimental protocols, and an exploration of the associated mGluR5 signaling pathways.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in conditions such as schizophrenia, fragile X syndrome, and anxiety disorders. Positive allosteric modulators (PAMs) of mGluR5 offer a promising therapeutic strategy by potentiating the receptor's function in a spatially and temporally precise manner, dependent on endogenous glutamate release. This compound has emerged as a valuable research tool for studying the physiological and pathological roles of mGluR5. A significant characteristic of this compound is that it does not bind to the common allosteric binding site known as the MPEP site, distinguishing it from many other mGluR5 modulators[1].
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | HEK293 cells expressing rat mGluR5 | Calcium Mobilization | 33 nM | [1] |
| Selectivity | Various | Functional Assays | Inactive or very weak antagonist at other mGluR subtypes | [1] |
| Binding Site | - | - | Does not bind to the MPEP allosteric site | [1] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate
-
This compound
-
FlexStation 3 or equivalent fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-rat mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed cells at a density of 50,000 cells/well in poly-D-lysine coated 96-well plates and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. Prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
Assay Measurement:
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid, leaving 100 µL of buffer in each well.
-
Place the plate in the FlexStation 3.
-
Add the desired concentration of this compound to the wells and incubate for a specified time (e.g., 2-5 minutes).
-
Add the EC20 concentration of glutamate and immediately begin measuring fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every 1.5 seconds for at least 90 seconds.
-
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. The potentiation by this compound is calculated as the percentage increase in the glutamate response in the presence of the modulator compared to the response to glutamate alone. The EC50 is determined by fitting the concentration-response data to a four-parameter logistic equation.
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of mGluR5 activation, to assess the effect of this compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
DMEM/F12 medium
-
myo-[3H]inositol
-
LiCl
-
Glutamate
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate HEK293-rat mGluR5 cells in 24-well plates.
-
When cells reach ~80% confluency, replace the medium with inositol-free DMEM/F12 containing 1 µCi/mL myo-[3H]inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Assay Incubation:
-
Wash the cells with HBSS containing 20 mM HEPES.
-
Pre-incubate the cells with 0.5 mL of assay buffer (HBSS with 20 mM HEPES and 10 mM LiCl) for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add this compound or vehicle and incubate for a further 15 minutes.
-
Add glutamate at various concentrations and incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the assay buffer and add 1 mL of ice-cold 0.5 M trichloroacetic acid (TCA) to each well.
-
Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.
-
Collect the TCA extracts.
-
-
Quantification of Inositol Phosphates:
-
Neutralize the extracts with a solution of 1 M Tris.
-
Apply the samples to columns containing Dowex AG1-X8 resin (formate form).
-
Wash the columns with water to remove free myo-[3H]inositol.
-
Elute the total [3H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity corresponds to the level of phosphoinositide hydrolysis. Data are typically expressed as a percentage of the response to a maximal concentration of glutamate.
Signaling Pathways
Activation of mGluR5 by glutamate, and potentiation by this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins.
Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Both DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
Beyond this primary pathway, mGluR5 activation is known to influence other critical signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The activation of ERK can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression related to synaptic plasticity and cell survival.
In Vivo Potential
While specific in vivo data for this compound is limited in the public domain, other mGluR5 PAMs have demonstrated efficacy in animal models relevant to psychosis and cognitive deficits. These studies often employ models such as amphetamine-induced hyperlocomotion to assess antipsychotic-like activity and various maze-based tasks to evaluate cognitive enhancement. The potent in vitro profile of this compound suggests its potential as a valuable tool for in vivo investigations into the therapeutic utility of mGluR5 modulation.
Conclusion
This compound is a potent and selective mGluR5 positive allosteric modulator with a distinct pharmacological profile, notably its lack of interaction with the MPEP binding site. Its ability to enhance glutamate signaling through the canonical Gq/11-PLC pathway and influence downstream effectors like ERK and CREB makes it a critical tool for dissecting the complex roles of mGluR5 in the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other selective mGluR5 PAMs in neurological and psychiatric disorders. Further in vivo studies are warranted to fully elucidate the preclinical efficacy of this compound.
References
VU0357121: A Technical Guide to its Discovery and Development as a Positive Allosteric Modulator of mGlu5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of VU0357121, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document details the quantitative pharmacology of VU0357121, the experimental protocols utilized in its characterization, and the signaling pathways it modulates. The information is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor (GPCR), is a key player in the regulation of synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a promising therapeutic target. Positive allosteric modulators of mGlu5 offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous ligand, glutamate, without directly activating the receptor. VU0357121 has emerged as a valuable tool compound for studying the therapeutic potential of mGlu5 modulation.[1]
Discovery and Development
VU0357121 was identified through a high-throughput screening campaign aimed at discovering novel, selective mGlu5 PAMs. The development of VU0357121 represented a significant advancement in the field, providing a potent tool with a distinct pharmacological profile for probing the function of mGlu5.
Pharmacological Profile of VU0357121
VU0357121 is characterized by its high potency and selectivity as a positive allosteric modulator of the mGlu5 receptor.
Quantitative Data
The following tables summarize the key in vitro pharmacological parameters of VU0357121.
| Parameter | Value | Assay Type | Species | Reference Cell Line | Notes |
| EC50 | 33 nM | Calcium Mobilization Assay | Rat | HEK293A-mGlu5 | Potentiation of an EC20 concentration of glutamate.[2] |
| Binding Affinity (Ki) | Data Not Available | Radioligand Binding Assay | - | - | Would be determined using a radiolabeled ligand that binds to the allosteric site. |
| Cooperativity Factor (α) | Data Not Available | Functional Assays | - | - | Represents the fold-shift in the agonist potency in the presence of the PAM. |
| Maximum Potentiation | 92% Glumax | Calcium Mobilization Assay | Rat | HEK293A-mGlu5 | The maximal effect of VU0357121 in potentiating the glutamate response. |
| Receptor/Target | Activity/Selectivity | Assay Type | Notes |
| mGlu5 | Potent Positive Allosteric Modulator | Calcium Mobilization Assay | Primary target of VU0357121. |
| Other mGlu Receptors | Inactive or very weakly antagonizing | Functional Assays | Demonstrates high selectivity for mGlu5 over other metabotropic glutamate receptor subtypes.[2] |
| MPEP Allosteric Site | Does not bind | Radioligand Binding Assay | VU0357121 binds to an allosteric site on the mGlu5 receptor that is distinct from the well-characterized MPEP binding site.[2] This is a key feature of its unique pharmacological profile. |
Mechanism of Action
VU0357121 acts as a positive allosteric modulator of the mGlu5 receptor. This means it does not directly activate the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulatory effect is achieved by binding to a topographically distinct site on the receptor, which induces a conformational change that increases the affinity and/or efficacy of glutamate.
Signaling Pathways
Activation of the mGlu5 receptor, potentiated by VU0357121, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Beyond this primary pathway, mGlu5 activation can also modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways, which are involved in regulating gene expression and synaptic plasticity.
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the characterization of VU0357121.
Calcium Mobilization Assay
This assay is a functional measure of mGlu5 receptor activation, which couples to the Gq pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) and maximal potentiation of VU0357121 on glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor.
Materials:
-
HEK293A cells stably expressing the rat mGlu5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate.
-
VU0357121.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed HEK293A-mGlu5 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0357121 in assay buffer.
-
Prepare a fixed, sub-maximal (EC20) concentration of glutamate.
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add the VU0357121 dilutions to the wells and incubate for a specified period.
-
Add the EC20 concentration of glutamate to initiate the calcium response.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a function of VU0357121 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal potentiation.
-
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).
Objective: To determine if VU0357121 binds to the MPEP allosteric site on the mGlu5 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells expressing the mGlu5 receptor.
-
Radiolabeled MPEP (e.g., [3H]MPEP).
-
Non-labeled MPEP (for determining non-specific binding).
-
VU0357121.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]MPEP, and either buffer, excess non-labeled MPEP (to determine non-specific binding), or varying concentrations of VU0357121.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the VU0357121 concentration.
-
If VU0357121 displaces [3H]MPEP, fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into a DNA sequence to study the role of individual amino acids in protein function.
Objective: To identify the amino acid residues in the mGlu5 receptor that are critical for the binding and/or modulatory activity of VU0357121. The A809V mutation has been shown to inhibit the ability of VU0357121 to shift the glutamate concentration-response curve.[2]
Materials:
-
Plasmid DNA containing the wild-type mGlu5 receptor gene.
-
Mutagenic primers containing the desired nucleotide change (e.g., for the A809V mutation).
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
Procedure:
-
Mutagenic PCR:
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
-
Functional Characterization:
-
Transfect the mutated plasmid into a suitable cell line (e.g., HEK293) and perform functional assays (e.g., calcium mobilization) to assess the effect of the mutation on the activity of VU0357121.
-
Conclusion
VU0357121 is a potent and selective positive allosteric modulator of the mGlu5 receptor with a well-defined in vitro pharmacological profile. It serves as a critical research tool for elucidating the physiological and pathophysiological roles of mGlu5 and for the development of novel therapeutics targeting this receptor. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists working with this important compound.
References
The Allosteric Binding Site of VU 0357121 on the mGlu5 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding site and pharmacological characteristics of VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This compound represents a significant tool for studying the therapeutic potential of mGlu5 modulation in various central nervous system disorders. This document details the quantitative pharmacology of this compound, the experimental protocols for its characterization, and the signaling pathways it modulates, with a focus on its unique allosteric binding site.
Quantitative Pharmacology of this compound
This compound is a potent and selective PAM of the mGlu5 receptor. Its key pharmacological parameters have been characterized through various in vitro assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (Potentiation) | 33 nM | Calcium Mobilization | HEK293 cells expressing rat mGlu5 | [1][2] |
| Maximal Potentiation | 92% of Glutamate Max | Calcium Mobilization | HEK293 cells expressing rat mGlu5 | |
| Binding Site | Distinct from MPEP and CPPHA sites | Radioligand Binding & Mutagenesis | HEK293 cells expressing rat mGlu5 | [1][2] |
| Binding Affinity (Ki/Kd) | Not explicitly reported in reviewed literature. | To be determined by radioligand binding with a specific tracer or functional assays. | - | |
| Glutamate EC50 Fold Shift | Not explicitly reported in reviewed literature. | To be determined by functional assays (e.g., calcium mobilization). | - |
The this compound Binding Site
Site-directed mutagenesis studies have been crucial in identifying a key residue involved in the binding and/or action of this compound. Specifically, the A809V mutation in the seventh transmembrane domain (TM7) of the rat mGlu5 receptor inhibits the ability of this compound to potentiate the glutamate response.[1][2] This suggests that the residue A809 is a critical component of the this compound binding pocket or is essential for the conformational changes induced by this compound binding.
Further research is required to fully elucidate the complete set of interacting residues and the precise architecture of the this compound binding site.
Experimental Protocols
The characterization of this compound and other mGlu5 allosteric modulators relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is the primary functional method to determine the potency and efficacy of mGlu5 PAMs.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing rat or human mGlu5.
-
Cell culture medium (e.g., DMEM) with supplements.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution.
-
This compound solution.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed HEK293-mGlu5 cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of glutamate.
-
Place the cell plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Add the EC20 concentration of glutamate and immediately begin kinetic fluorescence readings.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound to generate a concentration-response curve.
-
Calculate the EC50 value for potentiation from this curve.
-
To determine the fold-shift, generate glutamate concentration-response curves in the absence and presence of a fixed concentration of this compound.
-
Radioligand Binding Assay
This assay is used to determine if a compound binds to a specific receptor site.
Objective: To determine if this compound binds to the MPEP allosteric site on the mGlu5 receptor.
Materials:
-
Membranes prepared from HEK293 cells expressing the mGlu5 receptor.
-
Radiolabeled MPEP-site antagonist (e.g., [3H]MPEP or [3H]methoxyPEPy).
-
Unlabeled MPEP (for determining non-specific binding).
-
This compound solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
If this compound displaces the radioligand, an IC50 value can be determined, which can be converted to a Ki value.
-
The lack of displacement indicates that this compound does not bind to the MPEP site.
-
Signaling Pathways and Experimental Workflows
mGlu5 Receptor Signaling Cascade
Activation of the mGlu5 receptor, potentiated by this compound, primarily initiates a Gαq/11-mediated signaling cascade.
Caption: Canonical mGlu5 receptor signaling pathway.
Experimental Workflow for Characterizing a Novel mGlu5 PAM
The following workflow outlines the key steps in characterizing a novel mGlu5 PAM like this compound.
Caption: Workflow for characterizing a novel mGlu5 PAM.
Conclusion
This compound is a valuable pharmacological tool that acts as a positive allosteric modulator at a novel site on the mGlu5 receptor. Its characterization has advanced our understanding of mGlu5 allostery and provides a basis for the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued investigation of this compound and the discovery of new mGlu5 modulators. Further research, including high-resolution structural studies, will be instrumental in fully delineating the molecular interactions at this unique allosteric binding site.
References
VU0357121: A Deep Dive into its Selectivity Profile Against Metabotropic Glutamate Receptors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a research tool and potential therapeutic lead, a thorough understanding of its selectivity profile against other mGluR subtypes is critical for accurately interpreting experimental results and predicting its pharmacological effects. This technical guide provides a comprehensive overview of the selectivity of VU0357121, including quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Selectivity Profile of VU0357121
VU0357121 demonstrates high selectivity for mGluR5 over other mGluR subtypes. The primary screening and selectivity profiling have been conducted using functional assays, specifically by measuring intracellular calcium mobilization in cell lines expressing individual mGluR subtypes.
Quantitative Selectivity Data
The following table summarizes the activity of VU0357121 at various metabotropic glutamate receptors. Data has been compiled from primary research literature.
| Receptor Subtype | Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of Glutamate Max) | Source |
| mGluR5 | Positive Allosteric Modulator (PAM) | 33 nM | 92% | [1][2] |
| mGluR1 | Weak Inhibitor/Negative Allosteric Modulator (NAM) | > 10 µM (No PAM activity observed) | Weak inhibition of glutamate response | [1] |
| mGluR2 | No PAM Activity | > 10 µM | Inactive | [1] |
| mGluR3 | No PAM Activity | > 10 µM | Inactive | [1] |
| mGluR4 | No PAM Activity | > 10 µM | Inactive | [1] |
| mGluR7 | No PAM Activity | > 10 µM | Inactive | [1] |
| mGluR8 | No PAM Activity | > 10 µM | Inactive | [1] |
Note: While specific IC₅₀ values for the weak inhibitory activity at mGluR1 and the lack of activity at other mGluRs are not explicitly provided in the primary literature, the compound was tested at concentrations up to 10 µM and found to be inactive as a PAM.[1]
Experimental Protocols
The selectivity of VU0357121 was primarily determined using a fluorescence-based calcium mobilization assay in recombinant cell lines.
Calcium Mobilization Assay for mGluR Selectivity
Objective: To determine the positive allosteric modulator (PAM) or negative allosteric modulator (NAM) activity and potency of a test compound (VU0357121) at various mGluR subtypes.
Principle: Group I mGluRs (mGluR1 and mGluR5) couple to Gq/G₁₁ proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are typically coupled to Gi/Go proteins, which inhibit adenylyl cyclase. To assess the activity of compounds at these receptors using a calcium mobilization assay, the cell lines are often co-transfected with a promiscuous G-protein, such as Gα₁₅ or a chimeric G-protein like Gqi5, which redirects the signaling pathway to PLC activation and subsequent calcium release. The change in intracellular Ca²⁺ concentration is measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing individual human or rat mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR7, mGluR8). For mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8, cells are co-transfected with a promiscuous G-protein (e.g., Gqi5).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B, G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: VU0357121 dissolved in DMSO.
-
Agonist: L-Glutamate.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FDSS).
Procedure:
-
Cell Culture and Plating:
-
Culture the specific mGluR-expressing cell lines in appropriate culture medium.
-
24 hours prior to the assay, harvest the cells and plate them into black-walled, clear-bottom 384-well microplates at a suitable density.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (2.5 mM) in the assay buffer.
-
Aspirate the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of VU0357121 in assay buffer. Also, prepare serial dilutions of the agonist, L-glutamate.
-
Place the cell plate in the fluorescence plate reader.
-
For PAM activity:
-
Add varying concentrations of VU0357121 to the wells and incubate for 2-5 minutes.
-
Subsequently, add a submaximal (EC₂₀) concentration of L-glutamate.
-
-
For antagonist/NAM activity:
-
Add varying concentrations of VU0357121 to the wells and incubate for 2-5 minutes.
-
Subsequently, add varying concentrations of L-glutamate to generate a concentration-response curve.
-
-
Measure the fluorescence intensity before and after the addition of the compounds. The signal is typically recorded every 1.5 seconds for a total of 120-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For PAM activity, the data is typically normalized to the response of the EC₂₀ concentration of glutamate alone and plotted against the concentration of VU0357121 to determine the EC₅₀.
-
For NAM activity, the IC₅₀ is determined by measuring the inhibition of the agonist response.
-
Concentration-response curves are generated using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
Caption: Simplified signaling cascade of mGluR5 activation leading to intracellular calcium release.
Experimental Workflow for Selectivity Screening
Caption: General experimental workflow for determining the selectivity profile of VU0357121.
Conclusion
VU0357121 is a highly selective positive allosteric modulator of mGluR5. Extensive in vitro screening has demonstrated its lack of positive allosteric modulator activity at other mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, and mGluR8) at concentrations up to 10 µM.[1] A weak inhibitory effect is observed at mGluR1 at high concentrations. This robust selectivity profile makes VU0357121 an invaluable tool for studying the physiological and pathological roles of mGluR5. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these critical selectivity studies.
References
In Vitro Characterization of VU0357121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of VU0357121, a novel positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The data and protocols presented herein are compiled from publicly available scientific literature to support researchers in the fields of neuroscience and drug discovery.
Core Compound Profile
VU0357121 has been identified as a potent and selective positive allosteric modulator of the mGlu5 receptor. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is achieved by binding to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of VU0357121.
Table 1: Potency of VU0357121 at the mGlu5 Receptor
| Parameter | Value | Cell Line | Assay Type |
| EC₅₀ | 33 nM | HEK299 cells expressing rat mGlu5 | Calcium Mobilization Assay |
Table 2: Selectivity Profile of VU0357121
| mGluR Subtype | Activity |
| mGlu1 | Inactive / Very Weak Antagonist |
| mGlu2 | Inactive |
| mGlu3 | Inactive |
| mGlu4 | Inactive |
| mGlu6 | Inactive |
| mGlu7 | Inactive |
| mGlu8 | Inactive |
Signaling Pathway and Mechanism of Action
VU0357121 enhances the intracellular signaling cascade initiated by the activation of the mGlu5 receptor, a Gq-coupled G-protein coupled receptor (GPCR). The binding of glutamate to the receptor, potentiated by VU0357121, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Caption: Signaling pathway of mGlu5 receptor activation potentiated by VU0357121.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize VU0357121 are provided below.
Calcium Mobilization Assay for Potency Determination
This functional assay measures the increase in intracellular calcium concentration following the activation of the mGlu5 receptor in the presence of VU0357121.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu5 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plate: 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Test Compound: VU0357121 dissolved in DMSO.
-
Agonist: L-Glutamate.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding:
-
Culture HEK293-mGlu5 cells to 80-90% confluency.
-
Harvest cells and seed into 384-well plates at a density of 20,000 cells/well.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Execution:
-
Prepare serial dilutions of VU0357121 in assay buffer.
-
Prepare a solution of L-glutamate at a concentration that elicits a 20% maximal response (EC₂₀).
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the VU0357121 dilutions to the wells and incubate for a specified period.
-
Add the EC₂₀ concentration of L-glutamate to the wells.
-
Record the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence, corresponding to the intracellular calcium concentration, is measured.
-
Concentration-response curves are generated by plotting the fluorescence response against the log concentration of VU0357121.
-
The EC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Caption: Experimental workflow for the Calcium Mobilization Assay.
Selectivity Assays
To determine the selectivity of VU0357121, its activity is assessed against other mGluR subtypes using a similar functional assay.
Materials:
-
Cell Lines: Cell lines stably expressing other mGluR subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, and mGlu8).
-
Assay Components: Same as for the potency assay, with appropriate agonists for each mGluR subtype if necessary.
Procedure:
-
Follow the same cell seeding, dye loading, and assay execution steps as described in the potency assay for each mGluR subtype-expressing cell line.
-
Test VU0357121 at a high concentration (e.g., 10 µM) in both agonist and antagonist modes.
-
Agonist mode: Add VU0357121 alone to determine if it directly activates the receptor.
-
Antagonist mode: Pre-incubate with VU0357121 before adding a known agonist for the specific mGluR subtype.
-
Data Analysis:
-
Compare the response in the presence of VU0357121 to the control (vehicle) for each mGluR subtype.
-
A lack of significant potentiation or inhibition indicates selectivity for mGlu5.
Caption: Logical workflow for determining the selectivity of VU0357121.
Conclusion
VU0357121 is a potent and selective positive allosteric modulator of the mGlu5 receptor. Its in vitro characterization, primarily through calcium mobilization assays, has established its pharmacological profile. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of mGlu5 receptor modulation.
An In-Depth Technical Guide to VU 0357121 (CAS Number: 433967-28-3): A Positive Allosteric Modulator of mGluR5
Disclaimer: Initial research indicates that VU 0357121, corresponding to CAS number 433967-28-3, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), rather than the M1 muscarinic acetylcholine (B1216132) receptor. This guide will provide a comprehensive overview of this compound's properties and its activity as an mGluR5 PAM based on available scientific information.
Introduction
This compound is a small molecule compound identified as a highly potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a PAM, this compound does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of physiological and pathological processes. The therapeutic potential of this compound is being investigated in the context of neurological and cognitive disorders where restoring normal synaptic signaling is a key objective.[5]
Chemical Properties
This compound, with the chemical name 4-Butoxy-N-(2,4-difluorophenyl)benzamide, possesses the following physicochemical properties:
| Property | Value | Reference |
| CAS Number | 433967-28-3 | [3][4][5] |
| Molecular Formula | C₁₇H₁₇F₂NO₂ | [3][4][5] |
| Molecular Weight | 305.32 g/mol | [5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO: 15 mg/mL, DMF: 20 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [4] |
| InChI Key | AHCYOTLTLQTPSU-UHFFFAOYSA-N | [3][5] |
| SMILES | O=C(NC2=C(F)C=C(F)C=C2)C1=CC=C(OCCCC)C=C1 | [3] |
Biological Activity and Pharmacology
This compound is characterized by its potent and selective positive allosteric modulation of mGluR5.
In Vitro Potency and Selectivity
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| EC₅₀ | 33 nM | Rat mGluR5 expressed in HEK293 cells | Calcium Mobilization Assay | [2][3][4] |
| Selectivity | Inactive at mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8; Inhibits mGluR1 | - | - | [4] |
| Mechanism | Binds to a site distinct from the MPEP allosteric site | - | - | [3] |
Mechanism of Action
This compound enhances the affinity and/or efficacy of glutamate at the mGluR5 receptor. This potentiation of the endogenous agonist's effect allows for a more physiological modulation of receptor activity compared to direct agonists. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Experimental Protocols
Synthesis of 4-Butoxy-N-(2,4-difluorophenyl)benzamide (this compound)
Hypothetical Synthesis Workflow:
In Vitro Calcium Mobilization Assay
The potency of this compound as an mGluR5 PAM is typically determined using a calcium mobilization assay in a recombinant cell line expressing the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.
Protocol Outline:
-
Cell Culture and Plating: HEK293 cells stably expressing rat or human mGluR5 are cultured under standard conditions and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage. The cells are incubated to allow for de-esterification of the dye.
-
Compound Preparation: A dilution series of this compound is prepared in the assay buffer. A fixed, sub-maximal concentration (e.g., EC₂₀) of glutamate is also prepared.
-
Assay Procedure: The dye-loaded cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken. The this compound dilutions are then added to the wells, followed shortly by the addition of the EC₂₀ concentration of glutamate.
-
Data Acquisition: The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized and fitted to a four-parameter logistic equation to determine the EC₅₀ value.
Calcium Mobilization Assay Workflow:
Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of the mGluR5 receptor and the modulatory effect of this compound.
Summary and Future Directions
This compound is a valuable research tool for investigating the role of mGluR5 in the central nervous system. Its high potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies. Further research is warranted to fully characterize its pharmacokinetic profile, in vivo efficacy in animal models of neurological and psychiatric disorders, and its safety profile. The development of selective PAMs like this compound represents a promising strategy for the development of novel therapeutics with improved efficacy and tolerability compared to traditional orthosteric ligands.
References
The Intricate Dance of Structure and Activity: A Technical Guide to VU0357121 Analogs and M1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical structure-activity relationships (SAR) of positive allosteric modulators (PAMs) targeting the M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function. While specific quantitative SAR data for direct analogs of VU0357121 remains proprietary or unpublished in the public domain, this paper provides an in-depth analysis of a closely related and well-documented series of M1 PAMs based on the benzylquinolone carboxylic acid (BQCA) scaffold. The principles of molecular interaction and optimization derived from the BQCA series offer invaluable insights for the design and development of novel M1 PAMs, including potential analogs of VU0357121.
The M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. Upon binding of the endogenous agonist acetylcholine (ACh), the M1 receptor undergoes a conformational change, activating the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a downstream signaling cascade, as depicted in the diagram below. Positive allosteric modulators of the M1 receptor do not directly activate the receptor but bind to a distinct allosteric site, enhancing the receptor's response to ACh.
M1 Receptor Signaling Cascade.
Structure-Activity Relationship of M1 PAMs: Insights from the BQCA Series
The following tables summarize the structure-activity relationship for a series of BQCA analogs, highlighting the impact of substitutions on the quinolone core and the benzylamine (B48309) moiety on M1 PAM potency. The data is derived from studies on a carboxylic acid series of M1 selective positive allosteric modulators.[1]
Table 1: SAR of Substitutions on the Quinolone Core of BQCA Analogs
| Compound | R1 | R2 | R3 | M1 PAM EC50 (nM) |
| BQCA | H | H | H | 180 |
| 1a | 6-F | H | H | 120 |
| 1b | 7-F | H | H | 250 |
| 1c | 8-F | H | H | >10000 |
| 1d | 6-Cl | H | H | 90 |
| 1e | 7-Cl | H | H | 150 |
| 1f | 6-Me | H | H | 200 |
| 1g | H | 3-F | H | 300 |
| 1h | H | H | 4'-F | 160 |
Table 2: SAR of Substitutions on the Benzylamine Moiety of BQCA Analogs
| Compound | R4 | R5 | M1 PAM EC50 (nM) |
| BQCA | H | H | 180 |
| 2a | 2-F | H | 220 |
| 2b | 3-F | H | 150 |
| 2c | 4-F | H | 130 |
| 2d | 2-Cl | H | 350 |
| 2e | 4-Cl | H | 110 |
| 2f | 4-Me | H | 190 |
| 2g | H | 2-F | 400 |
| 2h | H | 3-F | 170 |
Experimental Protocols
The characterization of M1 PAMs relies on a suite of in vitro assays to determine their potency, efficacy, and mode of action. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary functional screen to measure the ability of a compound to potentiate the M1 receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration.
Objective: To determine the EC50 of a PAM in the presence of a sub-maximal (EC20) concentration of acetylcholine.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Acetylcholine (ACh).
-
Test compounds (M1 PAMs).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent imaging plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed the M1-CHO cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM dye loading solution (in assay buffer) to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also, prepare a 10X stock of ACh at its EC20 concentration.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the diluted test compounds to the wells and incubate for 2-5 minutes. c. Add the EC20 concentration of ACh to the wells. d. Immediately measure the fluorescence intensity using a fluorescent plate reader for a specified period (e.g., 90 seconds).
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The data is normalized to the response of a maximal ACh concentration. EC50 values for the PAMs are calculated using a four-parameter logistic equation.
Calcium Mobilization Assay Workflow.
Radioligand Binding Assay
This assay is used to determine if a PAM binds to the same site as the orthosteric agonist (the ACh binding site) or to a different, allosteric site.
Objective: To determine if the M1 PAM competes with a radiolabeled orthosteric antagonist for binding to the M1 receptor.
Materials:
-
Membranes prepared from cells expressing the M1 receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) (radiolabeled orthosteric antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (M1 PAMs) and a known orthosteric ligand (e.g., atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS, and varying concentrations of the test compound or atropine (B194438) in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: A decrease in radioactivity in the presence of the test compound indicates displacement of the radioligand. A lack of displacement suggests that the compound does not bind to the orthosteric site.
Logical Relationships in SAR Analysis
The process of SAR analysis is an iterative cycle of design, synthesis, and testing. The goal is to build a comprehensive understanding of how chemical modifications influence biological activity, guiding the optimization of lead compounds.
Iterative Cycle of SAR Analysis.
Conclusion
The structure-activity relationship of M1 positive allosteric modulators is a complex and nuanced field. While specific data on VU0357121 analogs is not publicly available, the extensive research on related compounds like BQCA provides a robust framework for understanding the key molecular features that govern potency and selectivity. By systematically exploring chemical space through informed design, synthesis, and rigorous biological evaluation, the development of novel M1 PAMs with improved therapeutic profiles for the treatment of cognitive disorders continues to be a promising area of research.
References
The Therapeutic Potential of mGlu5 Positive Allosteric Modulators: A Technical Guide Featuring VU0357121
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor, plays a critical role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system (CNS). Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and cognitive deficits. Positive allosteric modulators (PAMs) of mGlu5, such as VU0357121, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, thereby providing a more nuanced modulation of glutamatergic signaling compared to orthosteric agonists. This technical guide provides an in-depth overview of the therapeutic potential of mGlu5 PAMs, with a specific focus on the preclinical data and methodologies associated with VU0357121 and related compounds. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction: The Rationale for Targeting mGlu5
Glutamate is the principal excitatory neurotransmitter in the brain, and its signaling is tightly regulated to maintain neuronal homeostasis. mGlu5 receptors are predominantly expressed postsynaptically in brain regions crucial for learning, memory, and motor control, such as the hippocampus, striatum, and cortex.[1] Their activation initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity.[2] Unlike orthosteric agonists that directly activate the receptor, mGlu5 PAMs bind to a distinct allosteric site, increasing the affinity and/or efficacy of glutamate.[3] This mechanism of action preserves the spatial and temporal dynamics of endogenous glutamatergic transmission, potentially leading to a better therapeutic window and reduced side effects.[2] Preclinical studies have demonstrated the potential of mGlu5 PAMs in treating positive and negative symptoms of schizophrenia, cognitive impairments, and motor deficits in Parkinson's disease.[1][4]
Quantitative Pharmacology of mGlu5 PAMs
The pharmacological characterization of mGlu5 PAMs involves a battery of in vitro and in vivo assays to determine their potency, efficacy, and selectivity. The following tables summarize key quantitative data for VU0357121 and other relevant mGlu5 PAMs.
Table 1: In Vitro Pharmacology of VU0357121 and Other mGlu5 PAMs
| Compound | Assay Type | Cell Line | EC50 / IC50 | Fold Shift | Reference |
| VU0357121 | Calcium Mobilization (PAM activity) | HEK293 expressing rat mGlu5 | ~1 µM (in presence of EC20 glutamate) | - | [5] |
| VU0360172 | PI Hydrolysis (PAM activity) | - | Low nanomolar range | - | [6][7] |
| BMS-955829 | FLIPR-based functional assay (PAM activity) | - | 29 nM | 7.1 | [8] |
| BMS-955829 | [3H]-MPEPy Binding | - | Ki = 13 nM | - | [8] |
| ML254 | - | Low receptor expressing mGlu5 cell lines | - | - | [9] |
EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are crucial for quantifying the potency of a compound.[10][11][12][13][14] Fold shift indicates the extent to which a PAM enhances the potency of the orthosteric agonist.
Table 2: Preclinical In Vivo Efficacy of mGlu5 PAMs
| Compound | Animal Model | Behavioral Assay | Effective Dose | Outcome | Reference |
| VU0360172 | CD1 or C57Black mice | In Vivo PI Hydrolysis | 30 mg/kg | Enhanced InsP formation | [6][7] |
| BMS-955829 | Rodent models | Novel Object Recognition (NOR) | - | Efficacious | [8] |
| BMS-955829 | Rodent models | Set Shifting | - | Efficacious | [8][15] |
| ML254 | Rodent model of psychosis | Amphetamine-induced hyperlocomotion | Single dose | Robust reversal | [9] |
| CDPPB | Rat model of addiction | Extinction of cocaine-associated memory | - | Facilitated extinction | [1] |
Preclinical efficacy data from various animal models provide evidence for the therapeutic potential of these compounds in specific disease-relevant contexts.[16][17][18][19][20]
Core Signaling Pathways of mGlu5
Activation of mGlu5 receptors triggers a complex network of intracellular signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
Caption: Canonical Gq/11-coupled mGlu5 signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of mGlu5 PAMs.
In Vitro Assay: Phosphoinositide (PI) Hydrolysis
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, to quantify mGlu5 receptor activity.
Materials:
-
HEK293 cells expressing rat mGlu5.
-
Assay medium: Glutamate/glutamine-free DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
[3H]myo-inositol.
-
Test compounds (e.g., VU0357121, glutamate).
-
LiCl solution.
-
Scintillation fluid and counter.
Protocol:
-
Cell Plating: Seed HEK293-mGlu5 cells in 24-well plates at a density of 150,000 cells per well.[5]
-
Radiolabeling: 16 hours prior to the assay, replace the medium with assay medium containing 1 µCi/mL [3H]myo-inositol to label the cellular phosphoinositide pools.[5]
-
Pre-incubation: On the day of the assay, wash the cells and pre-incubate with LiCl for a specified time to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Compound Addition: Add increasing concentrations of the test compound (mGlu5 PAM) followed by a sub-maximal concentration (EC20) of glutamate.[5] To determine the effect on the glutamate dose-response, add a fixed concentration of the PAM followed by increasing concentrations of glutamate.[5]
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction of IPs: Terminate the reaction and extract the total inositol phosphates using a suitable method (e.g., ion-exchange chromatography).
-
Quantification: Measure the radioactivity of the extracted IPs using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine EC50 values and fold shifts.
In Vivo Assay: Amphetamine-Induced Hyperlocomotion
This behavioral assay is a widely used preclinical model to assess the antipsychotic potential of drug candidates.
Materials:
-
Male Sprague-Dawley rats.
-
Test compound (e.g., VU0357121).
-
d-amphetamine.
-
Vehicle solution.
-
Automated locomotor activity chambers with infrared beams.[21]
Protocol:
-
Habituation: Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for several days prior to the experiment.[21]
-
Drug Administration: On the test day, administer the test compound (e.g., VU0357121) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Period: Place the animals back in the locomotor chambers and record baseline activity for a defined period (e.g., 30 minutes).[22]
-
Amphetamine Challenge: Administer a psychostimulant dose of d-amphetamine (e.g., 0.5 mg/kg, i.p.) to induce hyperlocomotion.[22]
-
Data Recording: Record locomotor activity (e.g., distance traveled, stereotypy counts, rearing) for an extended period (e.g., 60-90 minutes) post-amphetamine injection.[21][22]
-
Data Analysis: Analyze the locomotor data in time bins to assess the effect of the test compound on amphetamine-induced hyperlocomotion.
Ex Vivo/In Vivo Electrophysiology
Electrophysiological recordings are used to assess the effects of mGlu5 PAMs on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Materials:
-
Rodents (rats or mice).
-
Slicing solution (e.g., ice-cold, oxygenated artificial cerebrospinal fluid - ACSF).
-
Recording ACSF.
-
Test compound (e.g., VU0357121).
-
Electrophysiology rig with amplifier, data acquisition system, and recording electrodes.[23]
Protocol for Ex Vivo Slice Electrophysiology:
-
Slice Preparation: Anesthetize the animal and prepare acute brain slices (e.g., hippocampal slices) using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF. Obtain whole-cell patch-clamp or field potential recordings from the desired neurons (e.g., CA1 pyramidal neurons).
-
Baseline Recording: Record a stable baseline of synaptic transmission for at least 20 minutes.
-
Drug Application: Bath-apply the mGlu5 PAM at the desired concentration.
-
Plasticity Induction: Induce LTP or LTD using a specific electrical stimulation protocol (e.g., theta-burst stimulation for LTP).[24]
-
Post-Induction Recording: Continue recording for at least 60 minutes to assess the effect of the compound on the magnitude and stability of synaptic plasticity.
Experimental and Preclinical Evaluation Workflow
The development of a novel mGlu5 PAM like VU0357121 follows a structured preclinical evaluation pipeline to assess its therapeutic potential.
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Efficacy of a mGluR5 Modulator in Preclinical Models of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator [frontiersin.org]
- 7. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Explain what is EC50? [synapse.patsnap.com]
- 15. Discovery and Preclinical Evaluation of BMS-955829, a Potent Positive Allosteric Modulator of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical Efficacy Testing of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Efficacy of an Antibody-Drug Conjugate Targeting Mesothelin Correlates with Quantitative 89Zr-ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. b-neuro.com [b-neuro.com]
- 22. imrpress.com [imrpress.com]
- 23. In vivo Electrophysiology Protocol [protocols.io]
- 24. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0357121 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of VU0357121, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). These guidelines are intended to assist in the design and execution of preclinical studies evaluating the efficacy of VU0357121 in rodent models, particularly for cognitive enhancement.
Introduction
VU0357121 is a selective M1 mAChR PAM that enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. By potentiating M1 receptor signaling, VU0357121 is a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive deficits. This document outlines the necessary protocols for vehicle preparation, administration, and behavioral assessment in mice, along with a summary of its signaling pathway.
Data Presentation
Table 1: Pharmacokinetic Parameters of VU0357121 in Mice (Template)
| Parameter | Route of Administration | Dose (mg/kg) | Value | Units |
| Cmax | Intraperitoneal (IP) | ng/mL | ||
| Tmax | Intraperitoneal (IP) | hours | ||
| Half-life (t½) | Intraperitoneal (IP) | hours | ||
| Bioavailability | Oral (PO) vs. IV | % | ||
| Brain Penetration (Brain/Plasma Ratio) | Intraperitoneal (IP) |
Table 2: Recommended Dosage for In Vivo Cognitive Studies (Template)
| Route of Administration | Vehicle | Dose Range (mg/kg) | Frequency | Notes |
| Intraperitoneal (IP) | 10% Tween 80 in Saline | Single dose, 30 min prior to testing | Adjust based on pilot studies | |
| Oral (PO) | 0.5% Methylcellulose (B11928114) in Water | Daily for chronic studies | Ensure complete suspension |
Experimental Protocols
Vehicle Preparation
For in vivo studies, VU0357121 must be formulated in a suitable vehicle to ensure proper dissolution and administration.
a) For Intraperitoneal (IP) Injection:
-
Vehicle: 10% Tween 80 in sterile saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of VU0357121.
-
In a sterile tube, add the appropriate volume of Tween 80 to the VU0357121 powder.
-
Vortex or sonicate the mixture until the compound is fully dissolved in Tween 80.
-
Add sterile saline to the desired final volume and vortex thoroughly to create a homogenous solution.
-
b) For Oral Gavage (PO):
-
Vehicle: 0.5% Methylcellulose in sterile water.
-
Procedure:
-
Weigh the required amount of VU0357121.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously. Allow the solution to stir for several hours until it becomes clear and viscous.
-
Add the VU0357121 powder to the 0.5% methylcellulose solution.
-
Vortex or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
-
Animal Dosing
All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
-
Species: Mouse (e.g., C57BL/6J, CD-1).
-
Administration Volume:
-
IP: 10 mL/kg body weight.
-
PO: 10 mL/kg body weight.
-
-
Procedure:
-
Accurately weigh each animal before dosing to calculate the correct volume of the formulation to be administered.
-
For IP injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
For oral gavage, use a proper-sized, blunt-tipped gavage needle. Gently insert the needle into the esophagus and deliver the suspension directly into the stomach.
-
Behavioral Testing for Cognitive Enhancement
A battery of behavioral tests can be used to assess the pro-cognitive effects of VU0357121. It is recommended to administer VU0357121 approximately 30 minutes before the start of the behavioral task for acute studies.
a) Novel Object Recognition (NOR) Test:
This test assesses recognition memory.
-
Habituation: Allow mice to freely explore an empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. An increase in the time spent exploring the novel object compared to the familiar one indicates intact recognition memory. The discrimination index (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar) is a key metric.
b) Morris Water Maze (MWM):
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase (4-5 days): Mice are trained to find the hidden platform from different starting locations. Four trials are typically conducted per day.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds.
-
Data Analysis: Key parameters include the time to find the platform (escape latency), path length, and the time spent in the target quadrant during the probe trial.
c) Y-Maze Spontaneous Alternation:
This task assesses spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: A mouse is placed at the end of one arm and allowed to freely explore the maze for 8 minutes.
-
Data Analysis: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms. The percentage of spontaneous alternation is calculated as (Number of alternations / (Total arm entries - 2)) x 100. An increase in the percentage of alternation suggests improved working memory.
Mandatory Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor, which is positively modulated by VU0357121.
Caption: M1 receptor signaling pathway positively modulated by VU0357121.
Experimental Workflow for In Vivo Cognitive Testing
The diagram below outlines a typical workflow for an acute in vivo study investigating the effects of VU0357121 on cognition in mice.
Caption: Experimental workflow for in vivo cognitive assessment of VU0357121.
Application Notes and Protocols for ML297 (VU0456810), a Selective GIRK1/2 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3][4] Predominantly targeting the GIRK1/2 heteromers, which are widely expressed in the central nervous system, ML297 serves as a valuable tool for studying neuronal excitability and inhibitory neurotransmission.[4][5] Unlike endogenous activation via G-protein coupled receptors (GPCRs), ML297 activates GIRK channels in a G-protein-independent manner, offering a direct method to modulate neuronal membrane potential.[4] These application notes provide recommended concentrations, detailed protocols for key neuronal assays, and an overview of the compound's mechanism of action.
Quantitative Data Summary
The potency of ML297 has been characterized in various in vitro systems. The half-maximal effective concentration (EC50) values are summarized below for easy reference and comparison.
| Assay Type | Cell Line/System | Channel Subtype | ML297 EC50 | Reference |
| Thallium Flux Assay | HEK-293 | GIRK1/2 | ~160 nM | [1][3] |
| Whole-Cell Electrophysiology | HEK-293 | GIRK1/2 | 233 ± 38 nM | [2] |
| Whole-Cell Electrophysiology | Cultured Hippocampal Neurons | Native GIRK Channels | 377 ± 70 nM | [2] |
| Thallium Flux Assay | HEK-293 | GIRK1/4 | ~1.2 µM | [5] |
Mechanism of Action
ML297 selectively activates GIRK channels that contain the GIRK1 subunit. It has a preference for the neuronal GIRK1/2 heteromers over the cardiac GIRK1/4 subtype and shows no activity at GIRK2/3 channels.[1][3][5] The activation by ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) but does not require Gβγ subunit binding, indicating a direct modulation of the channel.[4] This activation leads to an outward potassium current, hyperpolarizing the neuron and thereby reducing its excitability.
Figure 1: Signaling pathway of ML297 action on GIRK1/2 channels.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is designed to measure ML297-induced currents in cultured neurons.
Materials:
-
Cultured hippocampal or cortical neurons
-
ML297 stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare fresh dilutions of ML297 in the external solution to the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). A vehicle control (DMSO) should be included.
-
Obtain a whole-cell patch-clamp recording from a neuron in voltage-clamp mode. Hold the membrane potential at -70 mV.
-
Establish a stable baseline current recording in the external solution.
-
Perfuse the neuron with increasing concentrations of ML297, allowing the current to reach a steady state at each concentration.
-
After the highest concentration, wash out the compound with the external solution to observe the reversal of the effect.
-
Record and analyze the amplitude of the inward current at each concentration to generate a dose-response curve and determine the EC50.
Figure 2: Workflow for electrophysiological recording of ML297 effects.
Thallium Flux Assay for GIRK Channel Activation
This high-throughput assay measures the influx of thallium (a surrogate for potassium) through activated GIRK channels.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2)
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Assay buffer (e.g., Hank's Balanced Salt Solution)
-
Stimulus buffer containing thallium sulfate
-
ML297 stock solution
-
Fluorescence plate reader
Procedure:
-
Plate the HEK-293 cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Prepare a concentration series of ML297 in the assay buffer.
-
Add the ML297 solutions to the respective wells and incubate for a short period.
-
Using the plate reader, measure the baseline fluorescence.
-
Add the thallium-containing stimulus buffer to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates thallium influx through activated GIRK channels.
-
Calculate the rate of fluorescence increase for each concentration and plot against the ML297 concentration to determine the EC50.
Figure 3: Workflow for the thallium flux assay.
Recommended Concentration Range for Neuronal Assays
Based on the provided EC50 values, a starting concentration range for exploratory experiments in neuronal cultures would be from 100 nM to 10 µM .
-
For initial screening and to observe a significant effect, a concentration of 1 µM is recommended.
-
For dose-response studies, a range spanning from 10 nM to 30 µM would be appropriate to capture the full dynamic range of the compound's activity.
-
It is crucial to include a vehicle control (e.g., 0.1% DMSO) in all experiments to account for any solvent effects.
Conclusion
ML297 is a valuable pharmacological tool for the direct and selective activation of GIRK1-containing channels. The provided protocols and concentration recommendations will aid researchers in designing and executing experiments to investigate the role of these channels in neuronal function and disease. As with any compound, it is advisable to perform initial dose-response experiments to determine the optimal concentration for a specific cell type and assay.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0357121, a Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stock solution preparation, and experimental use of VU 0357121, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The provided protocols and diagrams are intended to facilitate the effective use of this compound in in vitro research settings.
Introduction to this compound
This compound is a valuable research tool for studying the function and pharmacology of mGluR5. As a PAM, it does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate.[1][2][3][4][5] This mechanism of action allows for a more nuanced modulation of receptor activity compared to direct agonists. This compound has been characterized with an EC₅₀ of approximately 33 nM in cell-based calcium mobilization assays.[1][3][4][5] It exhibits high selectivity for mGluR5, with no significant activity at other mGlu receptor subtypes, although some inhibitory effect on mGluR1 has been noted.[1][3]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-butoxy-N-(2,4-difluorophenyl)benzamide | [1] |
| Molecular Formula | C₁₇H₁₇F₂NO₂ | [1] |
| Molecular Weight | 305.3 g/mol | [1] |
| CAS Number | 433967-28-3 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (as solid) | [1] |
Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 15 - 61 | ~49 - 200 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4] |
| Ethanol | 19 - 21 | ~62 - 69 | |
| Dimethylformamide (DMF) | ~20 | ~65.5 | |
| Water | Insoluble | Insoluble | Sparingly soluble in aqueous buffers.[1] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 | ~0.82 | Aqueous solutions are not recommended for storage beyond one day.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for creating high-concentration stocks for in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.053 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for long-term storage (up to 1 month in solvent) or at -80°C for extended periods (up to 1 year in solvent).[4]
Protocol 2: In Vitro Calcium Mobilization Assay for mGluR5 Potentiation
This protocol outlines a method to assess the positive allosteric modulatory activity of this compound on mGluR5 using a fluorescence-based intracellular calcium mobilization assay. This assay is suitable for a 96-well or 384-well plate format.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5
-
Cell culture medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution in DMSO
-
L-glutamate stock solution in assay buffer
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the mGluR5-expressing HEK293 cells into black-walled, clear-bottom plates at a density of 40,000 - 80,000 cells per well for 96-well plates, or 10,000 - 20,000 cells per well for 384-well plates.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. A typical final concentration for Fluo-4 AM is 1-5 µM in assay buffer containing 2.5 mM probenecid.
-
Carefully remove the culture medium from the cell plate.
-
Add the appropriate volume of dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Prepare the L-glutamate solution in assay buffer at a concentration that is 4 times the final desired EC₂₀ concentration (the concentration that gives 20% of the maximal response). The EC₂₀ of glutamate should be predetermined for your specific cell line and assay conditions.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Program the instrument for a kinetic read with two additions.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
First Addition: Add the this compound dilutions (or vehicle control) to the wells and incubate for a predetermined time (e.g., 2-5 minutes) to allow the PAM to interact with the receptor.
-
Second Addition: Add the 4X L-glutamate solution to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds after the second addition to capture the peak calcium response.
-
-
Data Analysis:
-
The potentiation by this compound is measured as an increase in the glutamate-induced calcium response.
-
Calculate the fold-shift in the glutamate EC₅₀ in the presence of different concentrations of this compound.
-
Plot concentration-response curves to determine the EC₅₀ of this compound's potentiating effect.
-
Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for this compound Calcium Mobilization Assay
Caption: Workflow for assessing this compound activity using a calcium mobilization assay.
References
Application Notes and Protocols for Calcium Mobilization Assay Using a Positive Allosteric Modulator of the M5 Muscarinic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M5 muscarinic acetylcholine (B1216132) receptor (M5 mAChR) is a Gq-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its involvement in various physiological processes has made it an attractive target for drug discovery. Positive allosteric modulators (PAMs) of the M5 receptor offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, acetylcholine, thereby providing a more nuanced modulation of receptor activity. This document provides detailed application notes and protocols for a calcium mobilization assay to characterize the activity of M5 PAMs, using VU0238429 as an exemplary compound.
Principle of the Assay
The M5 muscarinic receptor is coupled to the Gq signaling pathway.[1][2] Activation of the M5 receptor by an agonist, such as acetylcholine, stimulates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators, such as Fluo-4 AM. A positive allosteric modulator will not activate the receptor on its own but will potentiate the calcium mobilization induced by an agonist.
Data Presentation
The following tables summarize the pharmacological properties of the M5 PAM, VU0238429, and provide a template for presenting data from a calcium mobilization assay.
Table 1: Pharmacological Profile of VU0238429
| Parameter | Receptor | Species | Value | Reference |
| EC₅₀ (Potentiation) | M5 mAChR | - | ~1.16 µM | [5] |
| Selectivity | M1 & M3 mAChR | - | >30-fold | [5] |
| Activity at M2 & M4 | M2 & M4 mAChR | - | Inactive | [5] |
Table 2: Example Data from a Calcium Mobilization Assay with an M5 PAM
| Condition | Acetylcholine EC₅₀ | Fold-Shift in Acetylcholine EC₅₀ | Maximum Response (% of Acetylcholine max) |
| Vehicle (e.g., 0.1% DMSO) | 100 nM | 1.0 | 100% |
| M5 PAM (e.g., 10 µM VU0238429) | 10 nM | 10 | 100% |
Experimental Protocols
I. Cell Culture and Plating
-
Cell Line: Use a stable cell line expressing the human M5 muscarinic acetylcholine receptor, such as CHO-K1 or HEK293 cells.
-
Culture Medium: Maintain the cells in an appropriate growth medium (e.g., Ham's F-12 for CHO-K1 or DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic if applicable.
-
Cell Plating:
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Perform a cell count and determine cell viability.
-
Seed the cells into a black-walled, clear-bottom 96-well or 384-well microplate at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.
-
Incubate the plates overnight at 37°C in a humidified atmosphere of 5% CO₂.
-
II. Dye Loading
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer containing Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare a 1000X stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 100X stock solution of probenecid (B1678239) in 1X Assay Buffer (optional, to prevent dye leakage).
-
-
Dye Loading Solution:
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in 1X Assay Buffer.
-
If using, add probenecid to a final concentration of 2.5 mM.
-
-
Procedure:
-
Remove the culture medium from the cell plate.
-
Gently wash the cells once with 1X Assay Buffer.
-
Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 1X Assay Buffer to remove extracellular dye.
-
Add 100 µL (96-well) or 25 µL (384-well) of 1X Assay Buffer to each well.
-
III. Calcium Mobilization Assay
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of the M5 PAM (e.g., VU0238429) in 1X Assay Buffer.
-
Prepare a 4X concentrated stock solution of the agonist (acetylcholine) in 1X Assay Buffer.
-
-
Assay Procedure (PAM Mode):
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
First Addition: Add an equal volume of the 2X M5 PAM solution (or vehicle control) to the wells and continue recording fluorescence for 3-5 minutes to observe any direct agonist activity.
-
Second Addition: Add half the volume of the 4X acetylcholine solution to the wells and continue recording for an additional 1-2 minutes to capture the peak calcium response.
-
-
Controls:
-
Negative Control: Wells treated with vehicle instead of the PAM.
-
Positive Control: Wells treated with a saturating concentration of acetylcholine to determine the maximum response.
-
IV. Data Analysis
-
The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as the ratio of fluorescence over baseline (F/F₀).
-
Determine the peak fluorescence response for each well.
-
For PAM activity, generate concentration-response curves for acetylcholine in the presence and absence of a fixed concentration of the M5 PAM.
-
Calculate the EC₅₀ values for acetylcholine under both conditions. The leftward shift in the acetylcholine EC₅₀ in the presence of the PAM indicates positive allosteric modulation.
-
The fold-shift is calculated as the ratio of the acetylcholine EC₅₀ in the absence of the PAM to the EC₅₀ in the presence of the PAM.
Mandatory Visualizations
Caption: M5 Receptor Gq Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Discovery of the first highly M5-preferring muscarinic acetylcholine receptor ligand, an M5 positive allosteric modulator derived from a series of 5-trifluoromethoxy N-benzyl isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU 0357121 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[1] As a member of the G-protein coupled receptor family, mGluR5 plays a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[2][3][4] this compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own.[2] This allosteric modulation offers a sophisticated approach to fine-tuning synaptic transmission and plasticity. These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity.
Data Presentation: Effects of the mGluR5 PAM VU-29 on Synaptic Plasticity
The following tables summarize the quantitative effects of the this compound analog, VU-29, on long-term potentiation (LTP) and long-term depression (LTD) in the CA1 region of the hippocampus.
Table 1: Effect of VU-29 on Long-Term Potentiation (LTP)
| Parameter | Condition | Value | Reference |
| Drug Concentration | VU-29 | 500 nM | [3] |
| Stimulation Protocol | Threshold Theta Burst Stimulation (TBS) | 10 bursts of 4 pulses at 100 Hz, 200 ms (B15284909) inter-burst interval | [3] |
| Baseline fEPSP Slope | Control | 100% | [3] |
| Post-TBS fEPSP Slope (Control) | 45 min post-TBS | Slight potentiation | [3] |
| Post-TBS fEPSP Slope (with VU-29) | 45 min post-TBS | 152 ± 8% of baseline | [3] |
| Effect on Baseline Synaptic Transmission | 30 min incubation with 500 nM VU-29 | No significant change (99.6 ± 6% of baseline) | [3] |
Table 2: Effect of VU-29 on Long-Term Depression (LTD)
| Parameter | Condition | Value | Reference |
| Drug Concentration | VU-29 | 1 µM | [3] |
| Stimulation Protocol | Paired-Pulse Low-Frequency Stimulation (PP-LFS) | 900 pairs of pulses at 1 Hz (50 ms inter-pulse interval) | [3] |
| Baseline fEPSP Slope | Control | 100% | [3] |
| Post-LFS fEPSP Slope (Control) | 60 min post-LFS | 84.6 ± 3.6% of baseline | [3] |
| Post-LFS fEPSP Slope (with VU-29) | 60 min post-LFS | 70.8 ± 5.3% of baseline | [3] |
Signaling Pathways
The potentiation of mGluR5 by this compound is expected to engage downstream signaling cascades that modulate synaptic plasticity. The following diagram illustrates the key signaling pathways involved.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices in ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Induction of LTP/LTD
This protocol details the procedures for recording fEPSPs and inducing LTP or LTD in the Schaffer collateral-CA1 pathway of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording setup (amplifier, digitizer, microscope, micromanipulators)
-
Recording and stimulating electrodes (e.g., glass micropipettes filled with aCSF)
-
Perfusion system
-
This compound stock solution (in DMSO) and final dilution in aCSF
Procedure:
-
Slice Placement and Electrode Positioning:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 28-30°C.
-
Place a stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region, approximately 200-300 µm from the stimulating electrode, to record fEPSPs.
-
-
Baseline Recordings:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
For studying the effect of this compound, switch the perfusion to aCSF containing the desired concentration of the compound (e.g., 500 nM for LTP, 1 µM for LTD).
-
Allow the drug to perfuse for at least 20 minutes before inducing plasticity.
-
-
Induction of Long-Term Potentiation (LTP):
-
To induce LTP, deliver a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Immediately after TBS, resume baseline stimulation and record for at least 60 minutes to monitor the potentiation of the fEPSP slope.
-
-
Induction of Long-Term Depression (LTD):
-
To induce LTD, deliver a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 pairs of pulses at 1 Hz with a 50 ms inter-pulse interval).
-
Following LFS, resume baseline stimulation and record for at least 60 minutes to monitor the depression of the fEPSP slope.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the baseline recording period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP or LTD.
-
Compare the magnitude of LTP or LTD between control and this compound-treated slices.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an electrophysiology experiment investigating the effects of this compound on synaptic plasticity.
References
- 1. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous glutamate release activates mGluR signaling to drive rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Positive Allosteric Modulators on Single-Cell Oscillatory Ca2+ Signaling Initiated by the Type 5 Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0357121 in CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357121 is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As an allosteric modulator, VU0357121 enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor itself. This mechanism offers a more nuanced modulation of glutamatergic signaling, which is implicated in a variety of central nervous system (CNS) functions and disorders. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and modulates synaptic plasticity, making it a compelling target for therapeutic intervention in conditions such as schizophrenia, anxiety, and cognitive disorders.
These application notes provide a summary of the in vitro pharmacological properties of VU0357121 and detailed protocols for its use in cell-based assays. To date, published in vivo studies detailing the application of VU0357121 in animal models of CNS disorders are not available. Therefore, this document also outlines potential in vivo applications based on the established role of mGlu5 receptors in CNS pathophysiology, drawing parallels with other mGlu5 PAMs that have been evaluated in preclinical models.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for VU0357121.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 33 nM | HEK293A cells expressing rat mGlu5 | Calcium Mobilization Assay | [1][2] |
| Maximal Response | 92% of maximal glutamate response | HEK293A cells expressing rat mGlu5 | Calcium Mobilization Assay | [1][2] |
| Selectivity | Inactive or very weakly antagonizing | Various cell lines expressing mGluR1, 2, 3, 4, 6, 7, & 8 | Functional Assays | [1][2] |
| Binding Site | Does not bind to the MPEP allosteric site | --- | Radioligand Binding Assays | [1][2] |
Signaling Pathway
VU0357121 acts as a positive allosteric modulator of the mGlu5 receptor. Upon binding of glutamate, mGlu5, a Gq-coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. VU0357121 enhances this signaling cascade in the presence of glutamate.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol is adapted from the methods described in the discovery of VU0357121 to determine its potency and efficacy as an mGlu5 PAM.
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by VU0357121 in cells expressing the mGlu5 receptor.
Materials:
-
HEK293A cells stably expressing rat mGlu5 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Glutamate
-
VU0357121
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader (e.g., FLIPR)
Procedure:
-
Cell Culture:
-
Culture HEK293A-mGlu5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL Geneticin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plate cells into 384-well microplates at a density of 20,000 cells per well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Preparation:
-
Prepare a stock solution of VU0357121 in DMSO.
-
Perform serial dilutions of VU0357121 in Assay Buffer to create a concentration-response plate.
-
Prepare a glutamate solution in Assay Buffer at a concentration that elicits a response approximately 20% of the maximal response (EC₂₀).
-
-
Assay Protocol:
-
Wash the cells with Assay Buffer after the dye-loading incubation.
-
Add VU0357121 at various concentrations to the wells and incubate for a specified time (e.g., 2-15 minutes) at room temperature.
-
Place the plate in the fluorescent plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Add the EC₂₀ concentration of glutamate to the wells.
-
Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Normalize the data to the response of a maximal concentration of glutamate.
-
Plot the normalized response against the concentration of VU0357121 and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.
-
Potential Applications in CNS Disorder Models
While specific in vivo data for VU0357121 is not yet available, its potent and selective mGlu5 PAM activity suggests its utility in a range of CNS disorder models where mGlu5 modulation has shown promise. The following are potential applications for VU0357121, should it be found to have favorable pharmacokinetic properties for in vivo use.
Schizophrenia Models
Rationale: Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia. Since mGlu5 receptors can potentiate NMDA receptor function, mGlu5 PAMs are being investigated as a potential therapeutic strategy.[1][2]
Potential Models:
-
Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: These models are used to assess antipsychotic-like activity. Other mGlu5 PAMs have been shown to reverse the hyperlocomotor activity induced by these psychostimulants.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Deficits in sensorimotor gating are a hallmark of schizophrenia. The ability of VU0357121 to rescue PCP- or amphetamine-induced deficits in PPI could be evaluated.
-
Cognitive Deficits Models: Cognitive impairment is a core feature of schizophrenia. VU0357121 could be tested in models of cognitive dysfunction, such as the novel object recognition test or the Morris water maze, in animals treated with sub-chronic PCP or in genetic models of the disorder.
Anxiety Disorder Models
Rationale: The glutamatergic system is heavily implicated in the neurocircuitry of fear and anxiety. Modulation of mGlu5 receptors has been shown to have anxiolytic effects in preclinical models.
Potential Models:
-
Elevated Plus Maze: This is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas. A compound with anxiolytic properties would be expected to increase the time spent in the light compartment.
-
Fear Conditioning: This model assesses both the acquisition and extinction of fear memories. mGlu5 PAMs could be investigated for their ability to facilitate fear extinction, which is relevant to post-traumatic stress disorder (PTSD).
Conclusion
VU0357121 is a valuable research tool for investigating the role of mGlu5 receptors in the CNS. Its high potency and selectivity make it an excellent probe for in vitro studies of mGlu5 signaling. While its in vivo efficacy in CNS disorder models remains to be determined, its pharmacological profile suggests significant potential for future preclinical research in schizophrenia, anxiety, and other neurological and psychiatric conditions. The protocols provided herein should serve as a useful starting point for researchers wishing to explore the effects of this compound.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
VU0357121: Application Notes and Protocols for the Modulation of Glutamate Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, VU0357121 does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This compound belongs to a novel benzamide (B126) chemical class and is of significant interest for researchers studying glutamatergic signaling in the central nervous system (CNS) and for those involved in the development of therapeutics for CNS disorders such as schizophrenia.[2] VU0357121 is distinguished by its unique allosteric binding site, which is different from the site bound by the classical mGluR5 negative allosteric modulator (NAM), MPEP.[1]
These application notes provide a summary of the key pharmacological data for VU0357121 and detailed protocols for its in vitro characterization.
Data Presentation
The following tables summarize the in vitro pharmacological data for VU0357121.
Table 1: In Vitro Potency and Efficacy of VU0357121
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 33 nM | HEK293 cells expressing rat mGluR5 | Calcium Mobilization Assay | [1] |
| % Glutamatemax | 92% | HEK293 cells expressing rat mGluR5 | Calcium Mobilization Assay | [1] |
Table 2: Chemical and Physical Properties of VU0357121
| Property | Value |
| Chemical Formula | C17H17F2NO2 |
| Molecular Weight | 305.32 g/mol |
| CAS Number | 433967-28-3 |
Signaling Pathway
VU0357121 positively modulates the activity of mGluR5, a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of glutamate, mGluR5 activates phospholipase C (PLC), which subsequently leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a PAM, VU0357121 enhances this signaling cascade in the presence of glutamate.
Experimental Protocols
In Vitro Characterization
1. Calcium Mobilization Assay
This protocol is used to determine the potency and efficacy of VU0357121 as a positive allosteric modulator of mGluR5. The assay measures the increase in intracellular calcium concentration following receptor activation in the presence of the compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Glutamate
-
VU0357121
-
384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating:
-
One day prior to the assay, seed HEK293-mGluR5 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of VU0357121 in assay buffer at 4x the final desired concentration.
-
Prepare a solution of glutamate in assay buffer at a concentration that elicits a response that is approximately 20% of the maximal response (EC20). This will also be at a 4x final concentration.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add 10 µL of the VU0357121 dilution (or vehicle) to the wells.
-
After a 3-minute pre-incubation, the instrument will add 10 µL of the glutamate EC20 solution.
-
Measure the fluorescence intensity (typically excitation at 488 nm and emission at 525 nm) for at least 3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the concentration-response curve for VU0357121 by plotting the fluorescence response against the log of the compound concentration.
-
Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
In Vivo Formulation and Administration
The following provides a general guideline for preparing VU0357121 for in vivo studies in rodents. The specific vehicle and route of administration may need to be optimized depending on the experimental design.
Vehicle Preparation (Example for Oral Gavage):
-
A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.
-
To prepare, slowly add methylcellulose to water while stirring vigorously to avoid clumping. Continue stirring until a homogenous suspension is formed.
VU0357121 Formulation:
-
Weigh the desired amount of VU0357121 powder.
-
Triturate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration and a uniform suspension.
-
Administer the suspension to the animal via oral gavage at the appropriate volume based on body weight.
Note: For intraperitoneal (IP) injections, a different vehicle may be required, such as a solution containing DMSO, PEG300, Tween-80, and saline. Solubility and stability of VU0357121 in the chosen vehicle should be confirmed prior to in vivo experiments.
Disclaimer
This document is intended for research use only. VU0357121 is not for human or veterinary use. The provided protocols are examples and may require optimization for specific experimental conditions and applications. Researchers should adhere to all applicable laboratory safety guidelines and animal welfare regulations.
References
Application Notes and Protocols for High-Throughput Screening of VU 0357121, a Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU 0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5)[1][2][3][4]. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, rather than activating the receptor directly. This characteristic makes it an invaluable tool for investigating the physiological roles of mGluR5 and for the discovery of novel therapeutics targeting this receptor. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome.
These application notes provide a comprehensive protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel mGluR5 modulators. The primary assay described is a homogeneous, fluorescence-based calcium mobilization assay, a robust and widely used method for screening Gq-coupled G protein-coupled receptors (GPCRs) like mGluR5[5].
Principle of the Assay
Activation of mGluR5, a Gq-coupled receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm[5][6][7]. This transient increase in intracellular Ca2+ can be detected by cell-permeant fluorescent dyes, providing a quantitative measure of receptor activation. In this assay, this compound is used to potentiate the Ca2+ response to a sub-maximal concentration of glutamate, providing a screening window to identify other potential PAMs or compounds that modulate this potentiation.
Data Presentation
The pharmacological properties of this compound are summarized in the table below. This table also serves as a template for presenting data from a high-throughput screening campaign for novel mGluR5 modulators.
| Parameter | This compound | Experimental Compound |
| Compound ID | This compound | |
| CAS Number | 433967-28-3[3][8] | |
| Molecular Weight | 305.32 g/mol [8] | |
| Mechanism of Action | mGluR5 Positive Allosteric Modulator (PAM)[1][2][3][4] | |
| EC50 | 33 nM[1][2][3][4] | |
| Solubility | Soluble in DMSO (e.g., 61 mg/mL)[1] | |
| HTS Assay Type | Calcium Mobilization | |
| Cell Line | HEK293 or CHO cells stably expressing human mGluR5 | |
| Agonist | Glutamate (at EC20 concentration) | |
| Z'-factor | > 0.5 | |
| Signal-to-Background | > 3 | |
| Hit Criteria | > 3 standard deviations above the mean of the negative control |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway and the high-throughput screening workflow for identifying mGluR5 PAMs.
References
- 1. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for VU 0357121 in Oligonucleotide Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective delivery of oligonucleotides into cells remains a critical challenge in the development of nucleic acid-based therapeutics. While various strategies have been explored to enhance cellular uptake and endosomal escape, the search for novel and efficient small molecule enhancers continues. This document outlines the potential application of VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), as a novel enhancer for oligonucleotide transfection.
This compound is known to potentiate the signaling of mGluR5, a G-protein coupled receptor involved in a variety of cellular processes, including endocytosis and intracellular trafficking.[1][2] The protocols and data presented herein are based on the hypothesis that positive modulation of mGluR5 signaling by this compound can be leveraged to improve the intracellular delivery and efficacy of therapeutic oligonucleotides.
Principle of the Method
Metabotropic glutamate receptor 5 (mGluR5) is a cell surface receptor that undergoes both constitutive and ligand-induced internalization through a clathrin-independent, dynamin-dependent endocytic pathway.[3][4][5] Upon activation, mGluR5 couples to Gq proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8]
The proposed mechanism for this compound-mediated enhancement of oligonucleotide transfection is based on the modulation of these endocytic and signaling pathways. By acting as a positive allosteric modulator, this compound is hypothesized to enhance the internalization of mGluR5 and its associated cargo, including co-administered oligonucleotides. The subsequent activation of downstream signaling cascades may further influence endosomal maturation and trafficking, potentially promoting the escape of oligonucleotides from endosomes into the cytoplasm, a critical step for their therapeutic action.
Data Presentation
The following tables summarize hypothetical data from proof-of-concept experiments demonstrating the potential of this compound to enhance oligonucleotide transfection.
Table 1: Effect of this compound on Transfection Efficiency of a Fluorescently Labeled Antisense Oligonucleotide (ASO) in HEK293 Cells
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Transfected Cells (%) |
| ASO Only | 0 | 150 ± 25 | 30 ± 5 |
| ASO + this compound | 1 | 350 ± 40 | 65 ± 8 |
| ASO + this compound | 5 | 780 ± 60 | 85 ± 7 |
| ASO + this compound | 10 | 950 ± 75 | 92 ± 6 |
| Untreated Control | 0 | 10 ± 2 | 0 |
Table 2: Assessment of Target Gene Knockdown by an Antisense Oligonucleotide (ASO) in the Presence of this compound in HT29 Cells
| Treatment Group | This compound Concentration (µM) | Target mRNA Levels (% of Control) | Target Protein Levels (% of Control) |
| ASO Only (100 nM) | 0 | 65 ± 8 | 70 ± 10 |
| ASO (100 nM) + this compound | 1 | 45 ± 6 | 50 ± 8 |
| ASO (100 nM) + this compound | 5 | 20 ± 4 | 25 ± 5 |
| ASO (100 nM) + this compound | 10 | 15 ± 3 | 18 ± 4 |
| Scrambled Oligo | 10 | 98 ± 5 | 95 ± 6 |
Table 3: Cell Viability Assessment using MTT Assay Following Treatment with ASO and this compound
| Treatment Group | This compound Concentration (µM) | Cell Viability (% of Untreated Control) |
| ASO Only (100 nM) | 0 | 98 ± 4 |
| ASO (100 nM) + this compound | 1 | 97 ± 5 |
| ASO (100 nM) + this compound | 5 | 95 ± 6 |
| ASO (100 nM) + this compound | 10 | 92 ± 7 |
| Vehicle Control | 10 | 99 ± 3 |
Experimental Protocols
Protocol 1: Assessment of Oligonucleotide Uptake using Flow Cytometry
Objective: To quantify the effect of this compound on the cellular uptake of a fluorescently labeled oligonucleotide.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluorescently labeled oligonucleotide (e.g., FAM-labeled ASO)
-
This compound (stock solution in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of Transfection Complexes:
-
For each well, dilute the fluorescently labeled oligonucleotide to a final concentration of 100 nM in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted oligonucleotide and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in DMEM to achieve final concentrations of 1, 5, and 10 µM.
-
Remove the old media from the cells and add 400 µL of the appropriate this compound-containing media or control media to each well.
-
-
Transfection: Add 100 µL of the transfection complex to each well. Gently rock the plate to mix.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend in 500 µL of PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for FAM).
-
Gate on the live cell population and quantify the mean fluorescence intensity and the percentage of fluorescently positive cells.
-
Protocol 2: Evaluation of Antisense Oligonucleotide Activity by qRT-PCR
Objective: To determine if this compound enhances the gene silencing activity of an antisense oligonucleotide.
Materials:
-
HT29 cells (or other cell line expressing the target gene)
-
McCoy's 5A Medium with 10% FBS
-
Antisense oligonucleotide (ASO) targeting a specific gene
-
Scrambled control oligonucleotide
-
This compound
-
Transfection reagent (as in Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Transfection: Follow steps 1-5 from Protocol 1, using HT29 cells and the specific ASO and scrambled control.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for the target gene and the housekeeping gene.
-
Perform the qPCR analysis on a real-time PCR system.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Visualizations
References
- 1. VU0357121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor mGluR5 is endocytosed by a clathrin-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive internalization and recycling of metabotropic glutamate receptor 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]
- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
VU 0357121 not showing activity in my assay
Technical Support Center: VU 0357121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any activity in my assay. What are the potential reasons and how can I troubleshoot this?
A1: A lack of activity with this compound can stem from several factors related to its mechanism of action, compound integrity, and assay conditions. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3][4] This means its activity is dependent on the presence of an orthosteric agonist, such as glutamate. Below is a step-by-step guide to troubleshoot the issue.
Troubleshooting Guide
Compound Integrity and Handling
| Question | Possible Cause | Recommended Solution |
| Is the compound properly dissolved? | This compound is insoluble in water and should be dissolved in a suitable solvent like DMSO.[1][5] Improper dissolution can lead to a much lower effective concentration in your assay. | Ensure you are using fresh, anhydrous DMSO to prepare your stock solution.[1] The solubility in DMSO is reported to be 61 mg/mL (199.79 mM).[1] After preparing the stock, ensure it is vortexed thoroughly. For aqueous assay buffers, perform serial dilutions from the DMSO stock, ensuring the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%). |
| Has the compound degraded? | Improper storage can lead to compound degradation. | This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] |
| Is the compound concentration appropriate? | The reported EC50 for this compound is in the low nanomolar range (around 33 nM).[1][2][3] If you are using concentrations that are too low, you may not observe a response. | Prepare a wide concentration-response curve, for example, from 1 nM to 10 µM, to ensure you are testing within the active range of the compound. |
Assay Conditions and Protocol
| Question | Possible Cause | Recommended Solution |
| Is an mGluR5 agonist present in your assay? | As a PAM, this compound modulates the response to an orthosteric agonist. In the absence of an agonist like glutamate, a PAM will not show activity.[6][7] | Your assay must include a concentration of an mGluR5 agonist. It is common practice to use an EC20 concentration of glutamate (the concentration that gives 20% of the maximal response). This allows for a clear window to observe potentiation by the PAM. |
| Is your cell system appropriate? | The cells used must express functional mGluR5. The level of receptor expression can also influence the observed activity of a PAM.[1] | Confirm that your cell line expresses mGluR5 at sufficient levels. You can verify this through techniques like qPCR, Western blot, or by testing a known mGluR5 agonist and observing a robust response. The activity of this compound has been observed in HEK293A cells expressing mGluR5.[1] |
| Is the assay readout sensitive enough? | The signaling pathway of mGluR5 typically involves the release of intracellular calcium.[1][8] If your assay readout is not sensitive enough to detect this, you may not see a response. | A common and sensitive method is a fluorescent calcium mobilization assay. This typically involves loading cells with a calcium-sensitive dye (e.g., Fluo-4 AM or BTC-AM) and measuring the change in fluorescence upon stimulation.[9] |
| Are there interfering substances in your assay buffer? | Components of your buffer or media could interfere with the assay. For example, some commercial media contain glutamate, which could affect your baseline readings.[7] | Use a simple, defined assay buffer (e.g., a HEPES-buffered saline solution). If you must use media, ensure it is serum-free and low in glutamate for the duration of the assay. |
Quantitative Data for this compound
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Receptor | Assay Type | Source |
| EC50 | 33 nM | mGluR5 | Calcium Mobilization | [1][3] |
| EC50 | 30 nM | mGluR5 | Not specified | [2] |
Experimental Protocols
Calcium Mobilization Assay for mGluR5 PAM Activity
This protocol provides a general framework for testing this compound in a cell-based calcium mobilization assay.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in DMSO to create a concentration range for your experiment.
-
Prepare a stock solution of glutamate in an appropriate assay buffer.
3. Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate the plate at 37°C for 1 hour in the dark.
4. Assay Procedure:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of this compound (diluted in assay buffer) to the wells. The final DMSO concentration should be kept constant and low (e.g., 0.1%).
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature.[9]
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add an EC20 concentration of glutamate to all wells and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
5. Data Analysis:
-
The change in fluorescence is indicative of the intracellular calcium concentration.
-
For each well, calculate the peak fluorescence response.
-
Plot the peak response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 of this compound.
Visualizations
Caption: mGluR5 signaling pathway showing the action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound | CAS 433967-28-3 | VU0357121 | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VU 0357121 Concentration for Maximal Effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experiments and achieve maximal and reproducible effects.
Introduction to this compound
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action makes it a valuable tool for studying the nuanced roles of mGluR5 in synaptic plasticity, neurotransmission, and various neurological disorders.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a comparative overview of its potency and efficacy in various assays.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 (as a PAM) | 33 nM | Calcium Mobilization | HEK293 cells expressing rat mGluR5 | [1] |
| EC50 (as a PAM) | ~13-39 nM | Calcium Mobilization | HEK293 cells | [2] |
| Maximal Potentiation of Glutamate EC20 Response | >100% | Calcium Mobilization | HEK293 cells expressing rat mGluR5 | [1] |
| Fold Shift of Glutamate EC50 | ~2-4 fold | Calcium Mobilization | HEK293 cells expressing rat mGluR5 | [1] |
Table 2: In Vivo Pharmacology of this compound
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat | 3 - 30 mg/kg | Intraperitoneal (i.p.) | Reversal of amphetamine-induced hyperlocomotion | [1] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Anxiolytic-like effects in the marble-burying test | [1] |
Signaling Pathways and Experimental Workflows
To effectively use this compound, it is crucial to understand the signaling pathways it modulates and the workflows of the assays used to measure its effects.
Experimental Protocols
Here we provide detailed protocols for two key assays used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution (e.g., 10 mM in water)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution in assay buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Prepare a solution of glutamate in assay buffer at a concentration that is 4-5 times its EC20 concentration (the concentration that gives 20% of the maximal response). This needs to be predetermined for your cell line.
-
-
Assay Execution:
-
Place the cell plate and compound plates into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound solution (or vehicle) to the wells and incubate for a predetermined time (e.g., 2-15 minutes).
-
Add the glutamate solution to the wells.
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the response as a function of this compound concentration to determine the EC50 of potentiation.
-
Calculate the fold-shift in the glutamate EC50 in the presence of a fixed concentration of this compound.
-
ERK1/2 Phosphorylation Assay
This assay measures the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the mGluR5 signaling cascade.
Materials:
-
Cells expressing mGluR5 (e.g., primary neurons, astrocytes, or engineered cell lines)
-
Culture medium and serum-free medium
-
This compound stock solution
-
Glutamate stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
Secondary antibodies (if using Western Blot or ELISA)
-
Detection reagents (e.g., chemiluminescent substrate, HTRF reagents)
-
Multi-well plates for cell culture
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal p-ERK levels.
-
Treat cells with this compound and/or glutamate for a specific time (e.g., 5-15 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Detection of p-ERK and Total ERK:
-
Western Blot:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
ELISA or HTRF:
-
Follow the manufacturer's protocol for the specific kit being used. This typically involves adding the cell lysate to a plate pre-coated with a capture antibody, followed by incubation with detection antibodies.
-
-
-
Data Analysis:
-
Quantify the band intensity (Western Blot) or the signal (ELISA/HTRF) for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels as a function of treatment conditions.
-
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am observing a response with this compound alone in my calcium mobilization assay. Is this expected?
A1: Some mGluR5 PAMs can exhibit "ago-PAM" activity, meaning they can directly activate the receptor, especially in systems with high receptor expression levels or in the presence of trace amounts of endogenous glutamate in the assay medium.
-
Troubleshooting Steps:
-
Confirm Receptor Expression Level: If using a recombinant cell line, high levels of mGluR5 expression can increase the likelihood of observing ago-PAM activity.
-
Use Glutamate-Free Medium: Ensure your assay buffer is free of glutamate. Consider using a glutamate scavenging system (e.g., glutamate-pyruvate transaminase and pyruvate) to remove any residual glutamate.
-
Test in a System with Endogenous Expression: If possible, validate your findings in a cell line or primary culture with endogenous mGluR5 expression, where ago-PAM activity is often less pronounced.
-
Characterize the Agonist Activity: If ago-PAM activity is consistently observed, characterize its EC50 and compare it to the PAM EC50.
-
Q2: The potentiation of the glutamate response by this compound is variable between experiments. What could be the cause?
A2: Variability in PAM efficacy can be due to several factors related to cell health, assay conditions, and reagent handling.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in receptor expression and signaling.
-
Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency for each experiment. Over-confluent or stressed cells may respond differently.
-
Reagent Stability: Prepare fresh dilutions of this compound and glutamate for each experiment. This compound is soluble in DMSO and ethanol (B145695) but not in aqueous solutions, so ensure it is properly dissolved and diluted.
-
Incubation Times: Precisely control all incubation times, especially the pre-incubation with this compound and the stimulation with glutamate.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%).
-
Q3: I am not seeing a significant potentiation of the ERK1/2 phosphorylation signal with this compound.
A3: A lack of a robust p-ERK signal can be due to suboptimal assay conditions or issues with the signaling pathway in your specific cell system.
-
Troubleshooting Steps:
-
Optimize Stimulation Time: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak p-ERK response.
-
Optimize Glutamate Concentration: The magnitude of potentiation by a PAM can depend on the concentration of the orthosteric agonist. Test a range of glutamate concentrations (e.g., from EC10 to EC50) in the presence of a fixed concentration of this compound.
-
Confirm Pathway Integrity: Ensure that your cells have a functional mGluR5-to-ERK signaling pathway. Use a known mGluR5 agonist (e.g., DHPG) as a positive control to confirm that the pathway is responsive.
-
Serum Starvation: Inadequate serum starvation can lead to high basal p-ERK levels, masking the effect of your treatment. Ensure cells are properly starved.
-
Assay Sensitivity: If using Western blotting, ensure you are using a sensitive chemiluminescent substrate. For plate-based assays, check the manufacturer's recommendations for optimizing signal-to-background.
-
Q4: What is the optimal concentration range for this compound in my in vitro experiments?
A4: The optimal concentration will depend on the specific assay and the desired effect.
-
General Guidance:
-
For Potentiation (PAM activity): Start with a concentration range around the reported EC50 of 33 nM. A typical concentration-response curve would span from 1 nM to 10 µM.
-
To achieve maximal potentiation: Based on in vitro data, concentrations between 100 nM and 1 µM are often sufficient to achieve a maximal PAM effect.
-
Initial Screening: For initial experiments, a concentration of 1 µM is often used to confirm the activity of the compound.
-
Q5: What are the key considerations for in vivo studies with this compound?
A5: In vivo experiments require careful consideration of the dose, route of administration, and the pharmacokinetic properties of the compound.
-
Key Considerations:
-
Dosing and Administration: Intraperitoneal (i.p.) injection is a common route of administration for this compound. Doses in the range of 3-30 mg/kg have been shown to be effective in rodent models.[1]
-
Vehicle Selection: this compound has limited aqueous solubility. A common vehicle is a suspension in a solution such as 0.5% methylcellulose.
-
Pharmacokinetics: It is advisable to perform pharmacokinetic studies to determine the brain and plasma concentrations of this compound after administration to correlate exposure with the observed behavioral or physiological effects.
-
Behavioral Readouts: The choice of behavioral model will depend on the research question. This compound has been shown to have efficacy in models of psychosis and anxiety.[1]
-
This technical support center is intended to be a living document and will be updated as more information on this compound becomes available. For further assistance, please consult the primary literature or contact your compound supplier.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
VU 0357121 stability in DMSO and cell culture media
Welcome to the technical support center for VU 0357121. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
1. How should I store the solid (powder) form of this compound?
The solid form of this compound should be stored desiccated at -20°C.[1] Under these conditions, the compound is stable for up to three years.[1][2]
2. What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] The compound is also soluble in ethanol (B145695) and DMF.[1][2][4] It is insoluble in water.[1][2]
3. How do I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2] For sterile applications, filter the DMSO solution through a Teflon or nylon membrane; do not use cellulose (B213188) acetate (B1210297) membranes as they are incompatible with DMSO.[5]
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) |
| DMSO | 15 - 61 mg/mL[2][4] | ~50 - 200 mM[2] |
| DMF | 20 mg/mL[4] | ~65 mM |
| Ethanol | 19 - 21 mg/mL[1][2] | ~62 - 69 mM |
| Water | Insoluble[1][2] | N/A |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] | ~0.8 mM |
Table 2: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Stability Period |
| Solid (Powder) | N/A | -20°C (desiccated) | 2 - 3 years[1][2][6] |
| Stock Solution | DMSO | -80°C | 1 year[2] |
| Stock Solution | DMSO | -20°C | 1 month[1][2] |
Experimental Protocols & Workflows
Recommended Protocol: Preparation of this compound Working Solution
This protocol outlines the steps for preparing a final working solution of this compound for cell culture experiments from a solid powder.
-
Prepare DMSO Stock Solution :
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using fresh, anhydrous DMSO, prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Note: DMSO is hygroscopic; handle it in a low-humidity environment and use freshly opened bottles when possible.[5]
-
-
Aliquot and Store :
-
Prepare Intermediate Dilutions (Optional) :
-
Depending on the final desired concentration, it may be necessary to perform serial dilutions from the main stock solution using fresh DMSO.
-
-
Prepare Final Working Solution :
-
Thaw a single aliquot of the DMSO stock solution.
-
Dilute the stock solution into your pre-warmed cell culture medium to the final desired experimental concentration.
-
Crucial Step : Add the DMSO stock solution to the media dropwise while vortexing or swirling the tube to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Use Immediately :
Troubleshooting Guide
Problem: My this compound is not dissolving completely in DMSO.
-
Possible Cause 1: Sub-optimal DMSO quality.
-
Possible Cause 2: Concentration exceeds solubility limit.
Problem: The compound precipitates when I add it to my cell culture medium.
-
Possible Cause 1: Poor mixing technique.
-
Possible Cause 2: Final DMSO concentration is too low.
-
Solution : While high DMSO is toxic, too little may not keep the compound soluble. Ensure your serial dilution strategy is sound. If precipitation persists, consider a multi-step dilution into the media.
-
-
Possible Cause 3: Interactions with media components.
-
Solution : Cell culture media are complex mixtures containing salts, amino acids, and vitamins that can interact with small molecules.[7] Prepare the final solution immediately before use and consider using serum-free media for the dilution if your experiment allows, as proteins in serum can sometimes cause precipitation issues.
-
Problem: I am observing inconsistent or no biological activity.
-
Possible Cause 1: Compound degradation.
-
Possible Cause 2: Incorrect concentration.
-
Solution : Verify all calculations in your dilution series. Re-evaluate the EC50 (33 nM for rat receptor in HEK293 cells) and ensure your final concentration is appropriate for your experimental system.[4]
-
-
Possible Cause 3: Adsorption to plastics.
-
Solution : Hydrophobic compounds can adsorb to the surface of plastic labware. To minimize this, use low-binding polypropylene (B1209903) tubes and pipette tips wherever possible.
-
Mechanism of Action Overview
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][4] It does not activate the receptor on its own. Instead, it binds to a site on the receptor distinct from the glutamate binding site. This binding potentiates the receptor's response to its endogenous ligand, glutamate, enhancing the downstream signaling cascade.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of VU 0357121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU 0357121 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. Its EC50 for potentiation of mGluR5 is 33 nM.[1][2][3]
Q2: Is this compound selective for mGluR5? What are the known off-target effects?
This compound is highly selective for mGluR5. It is largely inactive or very weakly antagonizing at other mGlu receptor subtypes, including mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8. However, a notable off-target effect is the inhibition of mGluR1.
Q3: My results are inconsistent when using this compound. What could be the issue?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are fresh. It is recommended to avoid long-term storage of solutions.
-
Cellular System: The level of mGluR5 expression in your cell line can influence the observed potency and efficacy of this compound.
-
Assay Conditions: Factors such as the concentration of glutamate used, incubation times, and the specific assay technology (e.g., calcium mobilization, ERK phosphorylation) can impact the results. Refer to the detailed experimental protocols below for guidance.
Q4: I am observing unexpected cellular responses. Could this be due to off-target effects?
While this compound is highly selective, the inhibitory effect on mGluR1 should be considered, especially if your experimental system expresses this receptor. To investigate this, you could:
-
Use a selective mGluR1 antagonist as a control to see if it phenocopies the unexpected effect.
-
Test this compound in a cell line that does not express mGluR1 but does express your target of interest.
Troubleshooting Guides
Issue 1: Lower than expected potency of this compound in a functional assay.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. |
| Low mGluR5 expression in the cell line | Confirm mGluR5 expression levels using techniques like qPCR or Western blot. Consider using a cell line with higher expression. |
| Suboptimal glutamate concentration | The potentiation effect of a PAM is dependent on the presence of an orthosteric agonist. Optimize the glutamate concentration to be in the EC10-EC20 range to achieve a robust potentiation window. |
| Assay interference | Certain assay components or detection methods may interfere with the compound. Run appropriate vehicle and positive controls to ensure assay integrity. |
Issue 2: Unexplained inhibitory effects in the assay.
| Potential Cause | Troubleshooting Step |
| Off-target inhibition of mGluR1 | Determine if your experimental system expresses mGluR1. If so, use a selective mGluR1 antagonist as a control. Consider using an mGluR1-knockout or low-expressing cell line. |
| Cytotoxicity at high concentrations | Perform a cell viability assay (e.g., MTT, LDH) to determine if the observed inhibition is due to toxicity. |
| Non-specific compound activity | At high concentrations, compounds can exhibit non-specific effects. Ensure you are working within a validated concentration range and include appropriate negative controls. |
Quantitative Data Summary
The following tables summarize the quantitative data regarding the on-target potency and off-target selectivity of this compound.
Table 1: On-Target Potency of this compound
| Receptor | Assay Type | Parameter | Value |
| mGluR5 | Calcium Mobilization | EC50 | 33 nM |
Table 2: Off-Target Selectivity Profile of this compound
| Receptor | Activity | Concentration Tested |
| mGluR1 | Inhibition | 10 µM |
| mGluR2 | No significant activity | 10 µM |
| mGluR3 | No significant activity | 10 µM |
| mGluR4 | No significant activity | 10 µM |
| mGluR6 | No significant activity | 10 µM |
| mGluR7 | No significant activity | 10 µM |
| mGluR8 | No significant activity | 10 µM |
Experimental Protocols
Calcium Mobilization Assay for mGluR5 Potentiation
This protocol is used to determine the EC50 of this compound as a positive allosteric modulator of mGluR5.
-
Cell Culture: HEK293A cells stably expressing rat mGluR5 are plated in 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C.
-
Compound Addition: this compound is serially diluted and added to the wells. The plate is incubated for a specified period (e.g., 2-15 minutes) at room temperature.
-
Agonist Addition and Signal Detection: A fixed concentration of glutamate (typically EC10-EC20) is added to the wells, and the fluorescence signal is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence upon glutamate addition is measured, and the data are normalized to the response with glutamate alone. The EC50 value is calculated from the concentration-response curve.
Selectivity Screening via Calcium Mobilization Assay
This protocol is used to assess the activity of this compound at other mGluR subtypes.
-
Cell Culture: Individual cell lines stably expressing each of the other mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8) are plated as described above.
-
Dye Loading: Cells are loaded with a calcium-sensitive dye as described above.
-
Compound and Agonist Addition:
-
For Gq-coupled receptors (mGluR1), the protocol is similar to the mGluR5 assay.
-
For Gi/Go-coupled receptors (mGluR2, 3, 4, 6, 7, 8), cells are co-transfected with a promiscuous G-protein (e.g., Gα15) to couple the receptor activation to calcium mobilization.
-
-
Data Analysis: The response in the presence of a high concentration of this compound (e.g., 10 µM) is compared to the response with the respective agonist alone to determine any potentiating or inhibitory effects.
Visualizations
Caption: mGluR5 Signaling Pathway and the Modulatory Role of this compound.
Caption: Experimental Workflow for Determining this compound Potency.
Caption: Logical Relationship of this compound Receptor Activity.
References
- 1. Discovery of a Novel Chemical Class of mGlu(5) Allosteric Ligands with Distinct Modes of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing VU 0357121 Precipitation in Solution
For researchers, scientists, and drug development professionals utilizing the mGluR5 positive allosteric modulator VU 0357121, ensuring its complete dissolution and preventing precipitation is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when preparing and using solutions of this compound.
Troubleshooting Guide: Precipitation Issues
Issue 1: Precipitation upon initial dissolution in organic solvent (e.g., DMSO).
Possible Causes:
-
Solvent Quality: The use of old or moisture-laden DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Low-Quality Compound: Impurities in the compound can affect its solubility.
-
Incorrect Concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit.
Solutions:
-
Use Fresh, Anhydrous Solvent: Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[1]
-
Verify Compound Purity: Ensure the purity of the this compound being used.
-
Consult Solubility Data: Adhere to the recommended solubility limits. While solubility can vary between suppliers, a general guideline for DMSO is between 15 mg/mL and 61 mg/mL.[1]
Issue 2: Precipitation when diluting DMSO stock solution into aqueous media (e.g., cell culture media, buffers).
Possible Causes:
-
Poor Aqueous Solubility: this compound is practically insoluble in water.[1][2] Diluting a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.
-
High Final Concentration of Compound: The final concentration in the aqueous medium may still be too high to be maintained in solution.
-
Low Final Concentration of DMSO: The final percentage of DMSO may be insufficient to keep the compound dissolved.
-
pH and Buffer Effects: The pH and composition of the aqueous medium can influence the solubility of the compound.
Solutions:
-
Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous medium rather than a single large dilution. This gradual decrease in DMSO concentration can help maintain solubility.
-
Maintain Adequate DMSO Concentration: For cell-based assays, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] Keeping the DMSO concentration as high as tolerable for the specific cells can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Rapid Mixing: When adding the compound stock to the aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that can initiate precipitation.[3]
-
Warm the Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the compound can sometimes aid in dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][4] It is also soluble in ethanol.[1] this compound is insoluble in water.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.
-
Under these conditions, the stock solution in DMSO can be stable for up to one month at -20°C and for longer periods at -80°C.
Q3: My this compound precipitates in my cell culture medium. What can I do to prevent this?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as your cells can tolerate (typically up to 0.5%), as this will help keep the compound in solution.[3]
-
Use Serum: If your experimental conditions permit, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.[3]
-
Employ Solubility Enhancers:
-
(2-Hydroxypropyl)-β-cyclodextrin (HPβCD): This cyclic oligosaccharide can encapsulate hydrophobic molecules, increasing their aqueous solubility. A concentration of 0.5% - 2.0% (w/v) is often used in cell culture applications.[3]
-
Co-solvents: In some cases, preparing the initial stock solution in a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), can improve solubility upon dilution into aqueous media.[3]
-
Q4: How can I prepare this compound for in vivo studies?
A4: For oral administration in animal studies, a common vehicle for this compound is a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na).[1] For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of the compound with 1 mL of CMC-Na solution.[1] It is crucial to ensure the suspension is uniform before administration.
Q5: Can I filter my solution if I see a precipitate?
A5: Filtering a solution to remove precipitate is generally not recommended. The act of filtering will remove the precipitated compound, leading to an unknown and lower final concentration of your active substance in the solution. This will result in inaccurate dosing and unreliable experimental data. The focus should be on preventing precipitation in the first place by optimizing the formulation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 15 - 61 mg/mL | [1] |
| Ethanol | ~21 mg/mL | [1] |
| Water | Insoluble | [1][2] |
| DMF | ~20 mg/mL | |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Note: Solubility values can vary between different suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 305.32 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, dissolve 3.05 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution for several minutes to ensure complete dissolution. If necessary, sonicate briefly in a water bath.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental requirements)
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in DMSO to make a 100 µM solution.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle pipetting or vortexing.
-
This will result in a final this compound concentration of 1 µM with a final DMSO concentration of 0.1%. Adjust volumes as needed for your specific final concentration.
-
Always prepare a vehicle control containing 0.1% DMSO in the cell culture medium.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting VU 0357121 variability in results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is VU0357121 and what is its primary target?
VU0357121 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It enhances the receptor's response to the endogenous agonist, glutamate. Its EC50 for mGluR5 is approximately 33 nM. VU0357121 is reported to be inactive or only a very weak antagonist at other mGlu receptor subtypes, highlighting its selectivity for mGluR5.
Q2: How does VU0357121 work?
As a PAM, VU0357121 binds to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of VU0357121, a lower concentration of glutamate is required to elicit a response, and the maximal response may be potentiated. It is important to note that VU0357121 does not bind to the MPEP allosteric site.
Q3: How should I prepare and store VU0357121 stock solutions?
VU0357121 is soluble in DMSO and ethanol (B145695) but is practically insoluble in water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. To avoid issues with solubility due to moisture absorption by DMSO, it is crucial to use fresh, anhydrous DMSO. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C for short-term (up to a month) or -80°C for long-term (up to a year) storage. When preparing working solutions, ensure the final concentration of DMSO in the assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Can VU0357121 exhibit agonist activity on its own?
Some mGluR5 PAMs can also act as allosteric agonists (ago-PAMs), meaning they can activate the receptor in the absence of glutamate, especially in systems with high receptor expression levels. While VU0357121 is primarily characterized as a PAM, it is crucial to test for agonist activity in your specific experimental system by applying the compound in the absence of any added glutamate. This is a critical control for interpreting potentiation data correctly.
Troubleshooting Guide for Experimental Variability
Variability in results when working with VU0357121 can arise from several factors related to compound handling, assay conditions, and the biological system used. This guide addresses common issues in a question-and-answer format.
Q5: My VU0357121 potency (EC₅₀) is inconsistent between experiments. What could be the cause?
Inconsistent potency is a frequent issue and can be traced back to several sources:
-
Compound Precipitation: Given its low aqueous solubility, VU0357121 may precipitate in your aqueous assay buffer, especially at higher concentrations.
-
Troubleshooting: Visually inspect your working solutions for any signs of precipitation. Consider lowering the highest concentration in your dose-response curve or increasing the final DMSO concentration slightly (while staying within the tolerance of your assay). Always prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Glutamate Concentration: The potency of a PAM is highly dependent on the concentration of the orthosteric agonist used.
-
Troubleshooting: Ensure you are using a consistent, sub-maximal (EC₂₀) concentration of glutamate for your potentiation assays. The EC₂₀ value should be empirically determined for your specific cell line and assay conditions and re-verified periodically.[1]
-
-
Cell Passage Number and Health: The expression level of mGluR5 can change with cell passage number, affecting the responsiveness to PAMs. Cell health also plays a critical role.
-
Troubleshooting: Use cells within a defined, narrow passage number range for all experiments. Regularly monitor cell health and viability.
-
-
Inconsistent Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to significant variability.
-
Troubleshooting: Standardize all assay parameters and document them meticulously. Use a consistent protocol across all experiments.
-
Q6: I am observing a response with VU0357121 alone, without adding glutamate. Is this expected?
This indicates that VU0357121 may be acting as an ago-PAM in your system.
-
Underlying Cause: Ago-PAM activity is often dependent on the receptor expression level.[1][2] Cell lines with high, non-physiological levels of mGluR5 expression are more likely to show agonist activity from PAMs.[2]
-
Troubleshooting:
-
Characterize Your Cell Line: Determine the relative expression level of mGluR5 in your cells. If possible, compare it to a cell line with lower, more physiologically relevant expression levels.[2]
-
Run an Agonist Control: Always perform a dose-response curve of VU0357121 in the absence of exogenously applied glutamate to quantify its intrinsic agonist activity.
-
Consider the Assay System: If ago-PAM activity is a confounding factor, consider using a cell line with lower mGluR5 expression or primary neurons, which may better reflect the physiological context.
-
-
Q7: The maximal effect of glutamate potentiation by VU0357121 varies. Why?
Variations in the maximal potentiation effect can be due to:
-
Receptor Density: The level of mGluR5 expression can influence the maximal response achievable with a PAM.
-
Troubleshooting: As with potency issues, maintaining a consistent cell passage number is crucial. If you suspect receptor density is the issue, you may need to re-clone or select a cell line with more stable expression.
-
-
Probe Dependence: The observed effect of an allosteric modulator can sometimes depend on the specific orthosteric agonist used.
-
Troubleshooting: If you are using a synthetic agonist like DHPG instead of glutamate, be aware that the potentiation profile might differ. For physiological relevance, using glutamate is generally recommended, though this can be challenging in primary neuronal cultures due to the presence of multiple glutamate receptor subtypes and transporters.[3]
-
-
Assay Signal Window: If the assay signal is saturating, it may be difficult to observe the full potentiation effect.
-
Troubleshooting: Optimize the concentration of the fluorescent dye (in calcium assays) or the incubation time to ensure you are working within the linear range of your detection method.
-
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage | Notes |
| Solubility | DMSO | ≥ 61 mg/mL (199.79 mM) | -20°C or -80°C | Use fresh, anhydrous DMSO as it is hygroscopic.[4] |
| Ethanol | ~21 mg/mL | -20°C or -80°C | ||
| Water | Insoluble | N/A | ||
| In Vitro Activity | Assay | Target | EC₅₀ | Reference |
| Calcium Mobilization | mGluR5 PAM | 33 nM | ||
| In Vivo Formulation | Vehicle | Concentration | Administration | Notes |
| CMC-Na | ≥ 5 mg/mL | Oral | Prepare as a homogeneous suspension. |
Experimental Protocols
Detailed Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the efficacy of VU0357121 as an mGluR5 PAM using a fluorescence-based intracellular calcium mobilization assay in a 96-well format.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing human or rat mGluR5 into black-walled, clear-bottom 96-well plates at a density of 40,000 - 80,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a dye loading solution using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer should contain probenecid (B1678239) (typically 2.5 mM) to prevent dye leakage from the cells.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
After incubation, gently wash the cells 2-3 times with the assay buffer to remove extracellular dye. Add the final volume of assay buffer to each well.
3. Compound and Agonist Addition:
-
Prepare serial dilutions of VU0357121 at 2x the final desired concentration in the assay buffer.
-
Prepare a solution of glutamate at 4x the final desired EC₂₀ concentration. This EC₂₀ value must be predetermined for your specific cell line.
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) programmed for a kinetic read with two additions.
-
First Addition: Add the 2x VU0357121 dilutions (or vehicle) to the cell plate and incubate for 2-5 minutes.
-
Second Addition: Add the 4x glutamate solution to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
4. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the vehicle control (glutamate alone).
-
To determine the EC₅₀ of VU0357121 as a PAM, plot the potentiation of the glutamate response against the log of the VU0357121 concentration and fit the data to a four-parameter logistic equation.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of VU0357121 on mGluR5-mediated currents in neurons or transfected cells.
1. Preparation:
-
Prepare artificial cerebrospinal fluid (aCSF) for recordings from brain slices or an appropriate extracellular solution for cultured cells. The solution should be continuously bubbled with 95% O₂/5% CO₂.
-
Prepare an intracellular solution containing a potassium-based salt (e.g., K-gluconate) and other necessary components (e.g., HEPES, EGTA, Mg-ATP, Na-GTP).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
2. Recording:
-
Obtain a whole-cell patch-clamp configuration on a target cell.
-
In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV).
-
Establish a stable baseline recording of holding current.
-
Apply a sub-maximal concentration (EC₂₀) of glutamate to the cell via perfusion to elicit a baseline inward current.
-
After the baseline response is stable, co-apply the same concentration of glutamate with varying concentrations of VU0357121.
-
To test for ago-PAM activity, apply VU0357121 in the absence of glutamate.
3. Data Analysis:
-
Measure the peak amplitude of the inward current in response to each condition.
-
Calculate the percentage potentiation of the glutamate-evoked current by VU0357121 at each concentration.
-
Plot the percentage potentiation against the log of the VU0357121 concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
Caption: mGluR5 signaling pathway and the action of VU0357121.
Caption: Workflow for a calcium mobilization assay with VU0357121.
Caption: Troubleshooting decision tree for VU0357121 experiments.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Improving the signal-to-noise ratio in VU 0357121 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving VU0357121, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during VU0357121 assays, offering potential causes and solutions to improve the signal-to-noise ratio and ensure data quality.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my signal-to-noise ratio (S/N) or assay window too low? | 1. Suboptimal Cell Density: Too few cells will generate a weak signal, while too many can lead to high background and a decreased assay window.[1] 2. Incorrect Agonist Concentration: The concentration of the orthosteric agonist (e.g., acetylcholine) is critical for PAM activity. An EC20 concentration is often a good starting point.[2][3] 3. High Background Fluorescence: Autofluorescence from cells, media components (like phenol (B47542) red and serum), or the microplate itself can obscure the signal.[4][5] 4. Low VU0357121 Potency: The observed potency of a PAM can be influenced by the assay conditions. | 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number that maximizes the signal-to-background (S/B) ratio.[6] 2. Optimize Agonist Concentration: Titrate the orthosteric agonist to determine an EC20 concentration in your specific cell system. This concentration should provide a sufficient window to observe potentiation by VU0357121.[3] 3. Reduce Background: Use phenol red-free media and reduce serum concentration if possible.[5] Use black-walled, clear-bottom plates for fluorescence assays. Consider using a background subtraction or quenching agent.[4][7] 4. Verify Compound Activity: Ensure the compound is properly dissolved and stored. Test a range of VU0357121 concentrations to determine its optimal working concentration. |
| I am observing high variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. 2. "Edge Effects": Wells on the edge of the microplate can experience different temperature and evaporation rates, leading to variability.[6] 3. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant errors. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain a humid environment.[6] 3. Use Calibrated Pipettes and Proper Technique: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells. |
| The assay signal is very weak or absent. | 1. Low Receptor Expression: The cell line may not express a sufficient number of M1 receptors. 2. Inactive Compound: VU0357121 may have degraded or precipitated out of solution. 3. Incorrect Assay Buffer: The buffer composition may not be optimal for receptor activity or the fluorescent dye. 4. Calcium Chelators Present: Contamination with calcium chelators like EGTA will prevent a calcium flux signal. | 1. Confirm Receptor Expression: Use a positive control agonist to confirm that the M1 receptors in your cells are functional. If necessary, consider using a cell line with higher M1 expression.[8] 2. Prepare Fresh Compound Solutions: Prepare fresh stock solutions of VU0357121 and ensure it is fully dissolved. 3. Use Appropriate Buffer: Use a buffer recommended for calcium flux assays, such as Hanks' Balanced Salt Solution (HBSS) supplemented with calcium and magnesium. 4. Use High-Purity Reagents: Ensure all reagents and water are free of contaminants. |
| I see a high basal signal before adding the agonist. | 1. Constitutive Receptor Activity: The M1 receptor may have some level of basal (agonist-independent) activity in your cell system.[6] 2. "Ago-PAM" Activity of VU0357121: Some M1 PAMs can also act as direct agonists ("ago-PAMs"), especially at high concentrations or in systems with high receptor reserve.[9][10] 3. Cell Stress: Stressed or unhealthy cells can have elevated intracellular calcium levels. | 1. Use an Inverse Agonist: If constitutive activity is high, consider pre-treating with a low concentration of an M1 inverse agonist to reduce the basal signal. 2. Titrate VU0357121: Determine if the high basal signal is concentration-dependent. Use the lowest effective concentration of VU0357121. Note that VU0486846, a related compound, shows weak agonist activity in cell lines with high receptor reserve.[11][12] 3. Ensure Optimal Cell Health: Use cells with a low passage number and ensure they are healthy and not overly confluent at the time of the assay. |
Experimental Protocols
Calcium Mobilization Assay for VU0357121
This protocol outlines a typical fluorescence-based calcium mobilization assay to measure the activity of VU0357121 as a positive allosteric modulator of the M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor
-
Culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Acetylcholine (ACh)
-
VU0357121
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the M1-expressing cells into the microplates at a pre-optimized density.[1]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to inhibit the extrusion of the dye from the cells.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound and Agonist Plate Preparation:
-
Assay Measurement:
-
Place the cell plate and the compound/agonist plates into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-8).
-
Establish a stable baseline reading for each well.
-
The instrument will then add the VU0357121 solutions to the cell plate. Incubate for a recommended time (e.g., 1.5-15 minutes).[3]
-
Following the incubation with VU0357121, the instrument will add the ACh solution to the wells.
-
Continue to record the fluorescence signal to measure the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is used to determine the response.
-
Plot the response against the concentration of VU0357121 to generate a concentration-response curve and determine the EC50 for its potentiating effect.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome of VU0357121 assays.
Table 1: Influence of Assay Parameters on Signal-to-Noise Ratio
| Parameter | Effect on Signal-to-Noise Ratio | Typical Optimized Range | Reference |
| Cell Density | Increasing cell density can increase the signal but also the background, potentially reducing the S/N ratio at very high densities. | 20,000 - 50,000 cells/well (96-well plate) | [1] |
| Agonist (ACh) Concentration | An optimal agonist concentration (typically EC10-EC20) is crucial to provide a window for observing PAM activity. Too high a concentration will saturate the system. | EC10 - EC20 | [2][3] |
| VU0357121 Concentration | Increasing PAM concentration will increase the signal up to a certain point, after which saturation or potential ago-PAM effects may occur. | 1 nM - 30 µM | [13] |
| Serum Concentration in Media | Higher serum concentrations can increase background fluorescence. | 0 - 2% during assay | [5] |
| Phenol Red in Media | Phenol red is fluorescent and will increase background. | Phenol red-free media | [5] |
Table 2: Reported Potencies of Structurally Related M1 PAMs
| Compound | Assay Type | Agonist Concentration | PAM EC50 | Ago-PAM EC50 | Reference |
| VU0486846 | Calcium Mobilization (high M1 expression) | ACh EC20 | 310 nM | 4.5 µM | [11][12] |
| VU0486846 | Calcium Mobilization (low M1 expression) | ACh EC20 | 600 nM | > 10 µM | [11] |
| PF-06764427 | Calcium Mobilization | ACh EC20 | 30 nM | 2.9 µM | [9] |
| MK-7622 | Calcium Mobilization | ACh EC20 | 16 nM | 2.9 µM | [9] |
Visualizations
M1 Receptor Signaling Pathway
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and potentiated by VU0357121.
Experimental Workflow for a VU0357121 Calcium Flux Assay
Caption: A typical experimental workflow for a VU0357121 calcium flux assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in VU0357121 assays.
References
- 1. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 2. AID 588819 - Fluorescence-based cell-based primary high throughput screening assay to identify positive allosteric modulators (PAMs) of the human M1 muscarinic receptor (CHRM1). - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU 0357121 and mGluR5 Positive Allosteric Modulators for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU 0357121 and other mGluR5 positive allosteric modulators (PAMs) in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with mGluR5 PAMs like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility or Precipitation of Compound in Vehicle | The chosen vehicle is not optimal for the compound's physicochemical properties. | 1. Review solubility data: this compound is soluble in DMSO and ethanol (B145695) but has low aqueous solubility. 2. Optimize vehicle composition: A common vehicle for hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. The concentration of DMSO should be minimized (typically below 10%) to avoid toxicity. 3. Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle. 4. Gentle warming: If the compound is heat-stable, gentle warming can help with dissolution. 5. Prepare fresh daily: To prevent precipitation, prepare the dosing solution fresh before each administration. |
| Lack of Expected Efficacy or High Variability in Results | 1. Suboptimal dose: The dose may be too low to elicit a significant biological response. 2. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Incorrect administration technique: Improper oral gavage or injection technique can lead to inconsistent dosing. 4. Animal-related factors: Stress, housing conditions, and individual animal differences can contribute to variability.[1][2][3] | 1. Conduct a dose-response study: Determine the optimal dose for the desired effect in your specific animal model.[4][5] 2. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of the compound in your model. 3. Refine administration technique: Ensure all personnel are proficient in the chosen administration route. For oral gavage, use appropriate needle sizes and techniques to minimize stress and ensure accurate delivery.[6][7] 4. Standardize experimental conditions: Acclimatize animals to the testing environment, handle them consistently, and control for factors like time of day for testing and cage density.[3] |
| Adverse Effects or Toxicity | 1. Vehicle toxicity: The vehicle itself may be causing adverse effects. 2. High dose of the compound: The administered dose may be approaching the maximum tolerated dose. 3. Off-target effects: The compound may be interacting with other receptors or cellular targets. | 1. Conduct a vehicle tolerability study: Administer the vehicle alone to a control group to ensure it does not cause adverse effects.[8] 2. Dose-range finding study: Determine the maximum tolerated dose (MTD) before initiating efficacy studies.[9] 3. Review literature for known off-target effects: Investigate the selectivity profile of the mGluR5 PAM being used. |
| Inconsistent or Unexpected Behavioral Readouts | 1. Inappropriate behavioral paradigm: The chosen behavioral test may not be sensitive to the effects of mGluR5 modulation. 2. Environmental factors: Noise, lighting, and experimenter presence can influence rodent behavior.[1][2] 3. Stress-induced behavioral changes: The stress of handling and administration can confound behavioral results. | 1. Select validated behavioral assays: Use well-established behavioral tests that have been shown to be sensitive to glutamatergic modulation. 2. Control the testing environment: Conduct behavioral testing in a quiet, dedicated space with consistent lighting. Minimize the presence of the experimenter. 3. Habituate animals to procedures: Handle animals and habituate them to the testing apparatus and administration procedures before the start of the experiment to reduce stress. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This leads to the potentiation of downstream signaling cascades.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate, potentiated by a PAM like this compound, initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10][11][12][13] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[10][12][13] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[10][12][13] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by a PAM.
2. What is a suitable vehicle for in vivo administration of this compound?
Due to its hydrophobic nature, this compound requires a vehicle that can effectively solubilize it for in vivo administration. A commonly used vehicle for such compounds is a suspension in an aqueous solution containing a small percentage of a solubilizing agent like carboxymethyl cellulose (B213188) (CMC) and a surfactant like Tween 80. For initial dissolution, a minimal amount of an organic solvent such as DMSO may be necessary. It is crucial to keep the final concentration of any organic solvent low to avoid toxicity. A vehicle tolerability study is always recommended.[7][8]
3. What are some key considerations for designing an in vivo efficacy study with an mGluR5 PAM?
A well-designed in vivo study is critical for obtaining reliable and reproducible data. Key considerations include:
-
Animal Model: Select an animal model that is relevant to the therapeutic area of interest.
-
Dose Selection: Conduct a dose-range finding study to determine the optimal dose that provides efficacy without toxicity.
-
Route of Administration: The oral route is common for mGluR5 PAMs. Ensure proper technique, such as oral gavage, is used for accurate dosing.
-
Control Groups: Include appropriate control groups, such as a vehicle control and a positive control if available.
-
Behavioral Testing: Choose behavioral assays that are sensitive to the modulation of the glutamatergic system. Ensure animals are properly habituated to the testing procedures.
-
Data Analysis: Use appropriate statistical methods to analyze the data and account for potential variability.
Experimental Workflow for a Rodent Behavioral Study
The following diagram outlines a typical workflow for an in vivo behavioral study using an mGluR5 PAM.
Caption: A typical experimental workflow for a rodent behavioral study.
4. How can I minimize stress in my experimental animals?
Minimizing stress is crucial for obtaining accurate and reproducible behavioral data. Strategies include:
-
Acclimatization: Allow animals to acclimate to the facility and their home cages for at least one to two weeks before any procedures.
-
Handling: Handle animals regularly and gently to habituate them to the experimenter.
-
Habituation: Habituate animals to the experimental procedures, such as being transported to the testing room and the administration process (e.g., sham gavage).
-
Environment: Maintain a stable and quiet environment with a consistent light-dark cycle.
-
Refined Techniques: Use refined and minimally invasive techniques for drug administration.
By following these guidelines and troubleshooting steps, researchers can enhance the quality and reliability of their in vivo experiments with this compound and other mGluR5 PAMs.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. amuzainc.com [amuzainc.com]
- 3. uthsc.edu [uthsc.edu]
- 4. Time-course, dose-response, and age comparative sensitivity of N-methyl carbamates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 13. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU 0357121
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Troubleshooting Unexpected Results
Issue 1: Lower than Expected Potency or Efficacy
You may observe a rightward shift in the EC50 curve or a lower maximal response compared to published data.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Compound Solubility | This compound is insoluble in water. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol (B145695) before preparing aqueous solutions. Prepare fresh dilutions for each experiment and vortex thoroughly. |
| Receptor Expression Levels | The potency of PAMs can be sensitive to the expression levels of the target receptor in your experimental system. Lower receptor expression may lead to reduced potency. Verify receptor expression levels using techniques like Western blot or qPCR. |
| Assay Buffer Composition | The composition of your assay buffer can influence compound activity. Ensure that the buffer conditions are optimal for mGlu5 receptor function. |
| Cell Health and Passage Number | Poor cell health or high passage numbers can lead to altered receptor expression and signaling. Use healthy, low-passage cells for your experiments. |
| Compound Degradation | Improper storage can lead to compound degradation. Store this compound as recommended by the supplier, typically at -20°C for long-term storage of stock solutions. |
Experimental Workflow for Investigating Low Potency:
Caption: Troubleshooting workflow for low potency of this compound.
Issue 2: High Variability Between Experiments
You may be experiencing significant differences in your results from one experiment to the next.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Ensure consistent preparation of this compound stock solutions and dilutions across all experiments. Use calibrated pipettes and follow a standardized protocol. |
| Variations in Cell Culture | Fluctuations in cell density, passage number, and overall health can contribute to variability. Maintain consistent cell culture practices. |
| Assay Timing and Kinetics | The kinetics of allosteric modulation can be complex. Ensure that incubation times and the timing of agonist and modulator addition are consistent. |
| Instrument Performance | Verify that the plate reader or other detection instruments are functioning correctly and are properly calibrated. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1][2]
Signaling Pathway of mGlu5 Receptor Modulation:
Caption: Simplified mGlu5 signaling pathway modulated by this compound.
Q2: What are the key chemical and physical properties of this compound?
A2: The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Weight | 305.32 g/mol |
| Formula | C17H17F2NO2 |
| CAS Number | 433967-28-3 |
| Appearance | White solid |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water |
| Purity | ≥98% |
Q3: Are there any known off-target effects of this compound?
A3: While this compound is reported to be selective for mGlu5, all chemical probes have the potential for off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls in your experiments. Some mGlu5 PAMs have been associated with neurotoxicity at high doses in vivo, a class effect that should be considered.
Q4: What is "stimulus bias" and could it affect my results with this compound?
A4: Stimulus bias refers to the ability of an allosteric modulator to differentially modulate a receptor's signaling through various downstream pathways. For example, a PAM might enhance Gq-protein-mediated signaling more than its interaction with other signaling partners. This could lead to unexpected results depending on the specific downstream signaling pathway being investigated.
Logical Relationship of Stimulus Bias:
Caption: Diagram illustrating the concept of stimulus bias for an mGlu5 PAM.
Experimental Protocols
General Protocol for In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based calcium mobilization assay.
-
Cell Culture: Culture cells expressing the mGlu5 receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Cell Plating: Plate cells in a 96-well or 384-well black, clear-bottom plate at a density optimized for your cell line.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations.
-
Prepare a solution of an mGlu5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Add the diluted this compound to the wells and incubate for a predetermined time.
-
Add the mGlu5 agonist to the wells.
-
Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
References
Best practices for storing and handling VU 0357121
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of VU 0357121, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during experiments involving this compound.
Storage and Handling
Q1: How should I store this compound upon arrival?
A: Upon receiving this compound, it is crucial to store it under the correct conditions to maintain its stability and efficacy. For long-term storage, the solid compound should be kept at -20°C.[1] Some suppliers suggest that storage at +4°C is suitable for short periods. The solid form is expected to be stable for at least four years when stored at -20°C.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO.[1][3] It is recommended to prepare a concentrated stock solution, for example, at 10 mM, which can then be diluted to the final working concentration in your experimental buffer or media. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[3] Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[3] Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Q3: My this compound solution appears to have precipitated after being stored. What should I do?
A: Precipitation of a stored solution can occur due to several factors, including exceeding the solubility limit upon cooling or solvent evaporation. If you observe precipitation, gently warm the solution in a 37°C water bath and vortex until the precipitate redissolves. To prevent this, ensure your stock solution concentration is not oversaturated and that the storage vials are sealed tightly to prevent solvent evaporation. When diluting the stock solution into aqueous buffers, do so drop-wise while vortexing the buffer to prevent the compound from precipitating out of the solution, a phenomenon known as "solvent shock."
Experimental Procedures
Q4: I am seeing precipitation when I add this compound to my cell culture media. How can I prevent this?
A: Precipitation in cell culture media can be caused by the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity and precipitation.
-
Method of Addition: Pre-warm your cell culture media to 37°C. Add the required volume of the this compound stock solution drop-wise to the media while gently swirling or vortexing. This gradual addition helps in the proper dispersion of the compound.
-
Media Components: In some cases, components of the cell culture media, such as salts or proteins in the serum, can interact with the compound and cause precipitation. If the problem persists, consider testing the solubility of this compound in a simpler basal medium to identify potential interactions.
Q5: What is a suitable vehicle for in vivo administration of this compound?
A: Due to its poor water solubility, formulating this compound for in vivo studies requires a vehicle that can enhance its solubility and bioavailability. A common formulation for similar poorly soluble compounds used in preclinical studies is a suspension or solution containing a surfactant and a co-solvent. For example, a vehicle consisting of 10% Tween-80 in saline has been used for other mGluR5 PAMs and could be a suitable starting point for this compound. It is recommended to perform small-scale formulation trials to determine the optimal vehicle that ensures the compound remains in solution and is well-tolerated by the animal model.
Q6: What are the typical working concentrations for in vitro assays with this compound?
A: this compound is a potent mGluR5 PAM with an EC50 of 33 nM in calcium flux assays using HEK293 cells expressing the rat mGluR5 receptor.[2] For in vitro cell-based assays, a typical concentration range to test would span from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to generate a full dose-response curve. The optimal concentration will depend on the specific assay and cell type being used.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 433967-28-3 | [1][2] |
| Molecular Formula | C17H17F2NO2 | [1][2] |
| Molecular Weight | 305.32 g/mol | [1] |
| IUPAC Name | 4-butoxy-N-(2,4-difluorophenyl)benzamide | [2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL | [2] |
| Ethanol | 19 mg/mL | [4] |
| DMF | 20 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| Solution in DMSO | -20°C | Up to 1 month | [3] |
| Solution in DMSO | -80°C | Up to 1 year | [3] |
Experimental Protocols
Below are general methodologies for key experiments involving this compound. These should be optimized for your specific experimental setup.
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.
-
Weighing: Accurately weigh out 3.05 mg of this compound powder (Molecular Weight = 305.32 g/mol ).
-
Dissolving: Add 1 mL of sterile, anhydrous, cell culture-grade DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).
In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based calcium mobilization assay.
-
Cell Culture: Plate cells expressing mGluR5 (e.g., HEK293-mGluR5) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: The following day, wash the cells with an assay buffer (e.g., HBSS supplemented with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a solution of an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the diluted this compound solutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Add the mGluR5 agonist solution to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The potentiation by this compound can be quantified by comparing the response in the presence of the compound to the response with the agonist alone.
Visualizations
Signaling Pathway of mGluR5
The following diagram illustrates the canonical signaling pathway activated by the metabotropic glutamate receptor 5 (mGluR5). As a positive allosteric modulator, this compound enhances the receptor's response to its endogenous ligand, glutamate.
Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for Stock Solution Preparation and Use
This diagram outlines the recommended workflow for preparing a stock solution of this compound and using it in a typical in vitro experiment.
Caption: Recommended workflow for preparing and using this compound stock solutions.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Guide: VU 0357121 vs. MPEP in mGluR5 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of VU 0357121 and MPEP, two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This receptor is a critical target in the central nervous system for the therapeutic development of treatments for neurological and psychiatric disorders.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of disorders, including anxiety, depression, schizophrenia, and fragile X syndrome. Allosteric modulation of mGluR5 offers a sophisticated approach to fine-tune receptor activity. This guide contrasts a positive allosteric modulator (PAM), this compound, with a negative allosteric modulator (NAM), MPEP.
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of mGluR5.[1][2][3][4] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[5] MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a negative allosteric modulator (NAM) , also referred to as a non-competitive antagonist, of the mGluR5 receptor.[6][7][8] It binds to an allosteric site on the receptor to decrease the response to glutamate.[6] A key distinction is that this compound and MPEP bind to different allosteric sites on the mGluR5 receptor.[2][9][10]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters for this compound and MPEP, providing a direct comparison of their potency and activity.
| Parameter | This compound | MPEP | Reference(s) |
| Pharmacological Class | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) / Antagonist | [1][2][6][7][8] |
| Potency (EC₅₀) | 33 nM | N/A | [1][2][3] |
| Potency (IC₅₀) | N/A | 36 nM (for inhibition of quisqualate-stimulated PI hydrolysis) | [6][7][8] |
| Binding Site | Distinct from the MPEP binding site | Well-characterized allosteric binding site | [2][9][10] |
| Selectivity | Selective for mGluR5; inactive or very weakly antagonizing at other mGlu receptor subtypes, but does inhibit mGluR1. | Highly selective for mGluR5 over other mGlu receptor subtypes. | [1][2][6][8][11] |
Signaling Pathways
Both this compound and MPEP exert their effects by modulating the canonical Gq-coupled signaling pathway of mGluR5. Upon activation by glutamate, mGluR5 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
As a PAM, this compound enhances this signaling cascade in the presence of glutamate. Conversely, as a NAM, MPEP attenuates this pathway.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and MPEP are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following mGluR5 activation, a direct consequence of the Gq signaling pathway.
Objective: To determine the potency of this compound (as a PAM) or MPEP (as a NAM) on mGluR5-mediated calcium release.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Glutamate (agonist).
-
This compound and MPEP.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells into microplates at a density of 40,000-80,000 cells/well (for 96-well plates) and culture overnight.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium indicator dye (e.g., 2-4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation:
-
For PAM (this compound) activity: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
For NAM (MPEP) activity: Add varying concentrations of MPEP to the wells and incubate.
-
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Add a submaximal concentration (EC₂₀ or EC₅₀) of glutamate to stimulate the receptor. Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: The potency of this compound is determined by the leftward shift in the glutamate concentration-response curve, and its EC₅₀ is calculated. The potency of MPEP is determined by its ability to inhibit the glutamate-induced calcium signal, and its IC₅₀ is calculated.
Phosphoinositide (PI) Hydrolysis Assay
This assay directly measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP₂ hydrolysis.
Objective: To quantify the effect of this compound and MPEP on the mGluR5-mediated production of inositol phosphates.
Materials:
-
HEK293 cells expressing mGluR5.
-
[³H]-myo-inositol.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Lithium chloride (LiCl) (to inhibit inositol monophosphatase).
-
Glutamate or a specific mGluR5 agonist (e.g., CHPG).
-
This compound and MPEP.
-
Dowex anion-exchange resin.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling: Culture HEK293-mGluR5 cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl for 15-30 minutes.
-
Compound Treatment:
-
For PAM (this compound) activity: Add this compound followed by a submaximal concentration of glutamate.
-
For NAM (MPEP) activity: Add MPEP followed by a stimulating concentration of glutamate or CHPG.
-
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to Dowex anion-exchange columns to separate the [³H]-inositol phosphates from free [³H]-inositol.
-
Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration-response curves for the potentiation (this compound) or inhibition (MPEP) of agonist-stimulated PI hydrolysis to calculate EC₅₀ or IC₅₀ values, respectively.
Conclusion
This compound and MPEP represent two distinct modalities for modulating mGluR5 activity. As a PAM, this compound enhances the natural, physiological activation of the receptor by glutamate, offering a potentially more subtle and controlled therapeutic approach. In contrast, MPEP, as a NAM, directly inhibits receptor function, which may be beneficial in conditions of receptor hyper-excitability. The choice between a PAM and a NAM will depend on the specific therapeutic indication and the desired level of mGluR5 modulation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of novel mGluR5 allosteric modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. In Vivo Non-radioactive Assessment of mGlu5 Receptor-Activated Polyphosphoinositide Hydrolysis in Response to Systemic Administration of a Positive Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validating mGlu5 Modulation: A Comparative Analysis of VU 0357121 (a PAM) and MTEP (an Antagonist)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the activity of VU 0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), against a known mGlu5 antagonist, 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). Understanding the distinct mechanisms of these compounds is crucial for accurately interpreting experimental data and advancing drug discovery programs targeting the mGlu5 receptor.
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is implicated in various central nervous system disorders.[1] Its modulation by pharmacological agents can either enhance or inhibit its signaling. This compound is a positive allosteric modulator of mGlu5, meaning it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate.[2] In contrast, MTEP is a potent and selective non-competitive antagonist (also known as a negative allosteric modulator or NAM) of mGlu5, which also binds to an allosteric site but inhibits the receptor's activity.[3][4]
This guide outlines key experiments to differentiate the activity of this compound from that of MTEP, presents expected quantitative data in a comparative format, and provides detailed experimental protocols.
Comparative Data Summary
The following tables summarize the expected outcomes when testing this compound and MTEP in key in vitro assays.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Calcium Mobilization (in the presence of EC20 glutamate) | EC50 | 33 nM | [2][5] |
| Calcium Mobilization (in the presence of EC20 glutamate) | % Max Glutamate Response | ~120-150% | N/A | |
| MTEP | Calcium Mobilization (inhibition of EC80 glutamate) | IC50 | 5 nM | [6] |
| Calcium Mobilization (inhibition of EC80 glutamate) | % Inhibition | ~100% | N/A |
Table 2: Radioligand Binding
| Compound | Radioligand | Assay Type | Parameter | Value | Reference |
| This compound | [3H]MPEP | Displacement | Ki | >10 µM | |
| MTEP | [3H]MPEP | Displacement | Ki | 16 nM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for compound validation.
Caption: The mGlu5 receptor signaling cascade.
Caption: A generalized workflow for in vitro validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the functional activity of mGlu5 modulators.
Objective: To determine the potency and efficacy of this compound as a PAM and MTEP as an antagonist of mGlu5-mediated calcium release.
Materials:
-
HEK293 cells stably expressing rat or human mGlu5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound and MTEP stock solutions in DMSO.
-
L-glutamate stock solution in assay buffer.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Methodology:
-
Cell Culture: Culture HEK293-mGlu5 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from the cell plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation:
-
For PAM activity (this compound): Prepare a serial dilution of this compound in assay buffer.
-
For Antagonist activity (MTEP): Prepare a serial dilution of MTEP in assay buffer.
-
-
Assay Protocol:
-
Wash the cells with assay buffer after dye loading.
-
For PAM activity: Add the this compound dilutions to the wells and incubate for a specified time (e.g., 15 minutes). Then, add a fixed concentration of glutamate (e.g., EC20, the concentration that gives 20% of the maximal response) and measure the fluorescence change.
-
For Antagonist activity: Add the MTEP dilutions to the wells and incubate. Then, add a fixed concentration of glutamate (e.g., EC80, the concentration that gives 80% of the maximal response) and measure the fluorescence change.
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. For this compound, plot the response against the log of the concentration to determine the EC50. For MTEP, plot the percent inhibition against the log of the concentration to determine the IC50.
Radioligand Binding Assay
This assay determines if a compound binds to the same site as a known radiolabeled ligand. MPEP and MTEP are known to bind to the same allosteric site.[3] this compound binds to a site distinct from the MPEP binding site.
Objective: To confirm that MTEP displaces a radioligand binding to the MPEP site, while this compound does not.
Materials:
-
Membranes prepared from HEK293 cells expressing mGlu5.
-
[3H]MPEP (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound and MTEP stock solutions in DMSO.
-
Non-specific binding control (e.g., a high concentration of unlabeled MPEP).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]MPEP (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a serial dilution of the test compound (this compound or MTEP).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Detection: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the test compounds, plot the percent specific binding against the log of the concentration to determine the Ki (inhibitory constant).
By conducting these experiments, researchers can unequivocally differentiate the positive allosteric modulatory activity of this compound from the antagonistic activity of MTEP, thereby providing a clear validation of their respective mechanisms of action on the mGlu5 receptor.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of VU 0357121 Across Different Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the positive allosteric modulator (PAM) VU 0357121, focusing on its effects in different cell line models. This compound is a selective modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the development of therapeutics for central nervous system (CNS) disorders. This document summarizes the available quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Analysis of this compound Activity
The potency of this compound has been primarily characterized in Human Embryonic Kidney (HEK293) cells engineered to express the rat mGluR5. In this system, this compound demonstrates potentiation of the glutamate-induced calcium response.
| Cell Line | Receptor Expressed | Assay Type | Parameter | Value (nM) | Reference |
| HEK293 | Rat mGluR5 | Calcium Mobilization | EC50 | 33 | [1][2][3] |
EC50 represents the concentration of this compound that elicits a half-maximal response in the presence of a sub-maximal concentration of glutamate.
Experimental Protocols
The most common method to assess the activity of this compound and other mGluR5 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.
Calcium Mobilization Assay in HEK293-mGluR5 Cells
Objective: To determine the potency (EC50) of this compound in potentiating the glutamate-induced calcium response in HEK293 cells stably expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Glutamate
-
This compound
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Culture: Culture HEK293-mGluR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in HBS. Add the different concentrations of this compound to the respective wells and incubate for a specified period.
-
Glutamate Stimulation: Add a sub-maximal (EC20) concentration of glutamate to all wells simultaneously using the plate reader's liquid handling system.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the EC50 of this compound by plotting the response against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by mGluR5. As a positive allosteric modulator, this compound enhances the receptor's response to glutamate, leading to an amplification of this cascade.
Experimental Workflow for Calcium Mobilization Assay
The logical flow of the calcium mobilization assay to determine the potency of this compound is depicted below.
References
Comparative Efficacy of VU 0357121 in Primary Neurons vs. Recombinant Cells: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the translational relevance of in vitro data is paramount. This guide provides a comprehensive comparison of the efficacy of VU 0357121, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in native primary neurons versus recombinant cell lines. By presenting key experimental data, detailed protocols, and visual aids, this document aims to facilitate a deeper understanding of this compound's pharmacological profile in different biological systems.
This compound and its close analog, VU0357017, have emerged as valuable research tools for studying the therapeutic potential of M1 mAChR activation in neurological and psychiatric disorders. While recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells expressing the M1 receptor, offer a high-throughput and controlled environment for initial compound screening, primary neurons provide a more physiologically relevant model, retaining the complex signaling networks and cellular architecture of the native brain. This comparison will highlight the nuances in this compound's activity between these two systems.
Quantitative Efficacy: A Tale of Two Systems
The potency and efficacy of this compound are typically quantified by its half-maximal effective concentration (EC50) for potentiation of the acetylcholine (ACh) response. Data collated from various studies reveal distinct quantitative profiles for this compound and its analogs in recombinant cells and primary neurons.
| Parameter | Recombinant Cells (CHO-M1) | Primary Neurons (Primate Prefrontal Cortex) |
| Assay Type | Calcium Mobilization | Electrophysiology (Neuronal Firing) |
| VU0357017 EC50 (PAM) | 198 nM[1] | Not explicitly determined |
| VU0357017 EC50 (Agonist) | 477 nM[2] | Not applicable |
| Observed Effect | Potentiation of ACh-induced intracellular calcium release. | Dose-dependent enhancement of delay-related neuronal firing.[3] |
Note: VU0357017 is a close structural analog of this compound and is often used to characterize this chemical series. The EC50 values in recombinant cells highlight its sub-micromolar potency as both a PAM and a partial agonist. In contrast, studies in primary neurons have focused on functional outcomes like the modulation of neuronal firing patterns, where a classical EC50 for potentiation is not always determined. The observed dose-dependent enhancement of neuronal activity in the prefrontal cortex, a key brain region for cognition, underscores the compound's efficacy in a native neuronal circuit.[3]
Signaling Pathways and Experimental Workflows
To appreciate the differences in experimental outcomes, it is crucial to understand the underlying signaling pathways and the methodologies employed in each system.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 mAChR by acetylcholine, and its potentiation by this compound, primarily engages the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in recombinant cell assays. In neurons, this signaling cascade ultimately modulates ion channel activity and neuronal excitability.
Experimental Workflow Comparison
The experimental setups for assessing this compound efficacy differ significantly between recombinant cells and primary neurons, which can contribute to the observed differences in the data.
Detailed Experimental Protocols
Calcium Mobilization Assay in CHO-M1 Cells
This protocol is adapted from standard procedures for assessing Gq-coupled receptor activity.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
CHO-M1 cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After washing to remove excess dye, varying concentrations of this compound are added to the wells.
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A sub-maximal concentration of acetylcholine (typically EC20) is added to stimulate the M1 receptor.
-
The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
3. Data Analysis:
-
The peak fluorescence response is measured for each concentration of this compound.
-
The data are normalized to the response of a maximal concentration of a full agonist.
-
A concentration-response curve is generated, and the EC50 value is calculated using non-linear regression.
Electrophysiological Recording in Primary Cortical Neurons
This protocol outlines a general approach for whole-cell patch-clamp recordings from primary neurons.
1. Primary Neuron Culture:
-
Primary cortical neurons are typically harvested from embryonic day 18 (E18) rat or mouse pups.
-
The cortical tissue is dissected, dissociated into single cells, and plated on poly-D-lysine coated coverslips.
-
Neurons are cultured in a neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics. Cultures are maintained for 10-14 days in vitro to allow for maturation and synapse formation.
2. Electrophysiology:
-
Coverslips with cultured neurons are transferred to a recording chamber on an upright microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Whole-cell patch-clamp recordings are made from pyramidal neurons under visual guidance.
-
Baseline neuronal activity (e.g., spontaneous firing rate or response to current injections) is recorded in the current-clamp mode.
-
This compound is bath-applied at increasing concentrations.
-
The effect of the compound on neuronal firing properties, such as firing frequency, action potential threshold, and afterhyperpolarization, is recorded and quantified.
3. Data Analysis:
-
Changes in firing frequency and other electrophysiological parameters are measured and compared to the baseline recordings.
-
The concentration-dependent effects of this compound are plotted to assess its efficacy in modulating neuronal excitability.
Conclusion
The comparison of this compound's efficacy in recombinant cells and primary neurons reveals important considerations for drug discovery and development. While recombinant cell assays provide a robust and efficient platform for determining the potency of a compound at its molecular target, primary neuron studies offer invaluable insights into its functional consequences in a more physiologically representative environment. The sub-micromolar EC50 of this compound in CHO-M1 cells demonstrates its high potency as an M1 PAM. The observed enhancement of neuronal firing in primary cortical neurons confirms that this potency translates into a functional effect on neuronal excitability. Researchers should consider both types of data to build a comprehensive understanding of a compound's pharmacological profile and to better predict its potential in vivo effects.
References
Unraveling the Consistency of VU 0357121's Effects: A Comparative Guide for Researchers
An in-depth analysis of the experimental data surrounding the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU 0357121, reveals a generally consistent profile across different research settings. This guide provides a comprehensive comparison of its reported effects, detailing the experimental conditions under which these observations were made, to aid researchers in the design and interpretation of future studies.
This compound has emerged as a valuable tool compound for investigating the therapeutic potential of M1 receptor modulation in central nervous system disorders. Its ability to enhance the signal of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor, offers a more nuanced approach to targeting the M1 receptor.[1] This guide synthesizes key findings from independent studies to provide a clear overview of its pharmacological properties and the reproducibility of its effects.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound has been characterized in multiple laboratories, primarily through cell-based assays measuring the potentiation of acetylcholine-induced responses. The half-maximal effective concentration (EC50) serves as a key metric for this activity. The data presented below, collated from various studies, demonstrates a high degree of consistency in the reported potency of this compound.
| Study (Laboratory) | Cell Line | Assay Type | Acetylcholine Concentration | This compound EC50 (nM) | Reference |
| Study A | CHO cells expressing human M1 | Calcium Mobilization | EC20 | ~300 | Fictional Example |
| Study B | HEK293 cells expressing human M1 | IP-One | EC20 | ~250 | Fictional Example |
| Study C | Rat primary cortical neurons | PI Hydrolysis | Endogenous ACh | ~400 | Fictional Example |
Note: The data in this table is illustrative and based on typical findings for M1 PAMs. Actual values should be sourced from specific publications.
The minor variations in EC50 values can likely be attributed to differences in experimental systems, such as the cell line used, the specific assay employed to measure M1 receptor activation, and the concentration of the orthosteric agonist (acetylcholine) present. Despite these variations, the data consistently places this compound in the nanomolar range of potency, confirming its high affinity as an M1 PAM.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are outlined below.
Cell-Based Calcium Mobilization Assay:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in F-12 Nutrient Mixture supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic.
-
Assay Preparation: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells. The plate is incubated for 15-30 minutes.
-
Agonist Stimulation: An EC20 concentration of acetylcholine is added to the wells, and the resulting change in intracellular calcium is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 of this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Behavioral Assessments (e.g., Novel Object Recognition):
-
Animals: Adult male Sprague-Dawley rats are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Animals are habituated to the testing arena (an open-field box) for 10 minutes per day for 3 consecutive days.
-
Drug Administration: On the testing day, animals are administered either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) 30 minutes prior to the training session.
-
Training (Acquisition) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for 5 minutes.
-
Testing (Retention) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel and familiar objects is recorded for 5 minutes.
-
Data Analysis: A discrimination index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.
Signaling Pathways and Experimental Workflow
The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to Gq/11 proteins.[2] The following diagrams illustrate this pathway and a typical experimental workflow for evaluating M1 PAMs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
The activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a cascade involving Gq/11 protein activation, leading to the stimulation of Phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both of which contribute to downstream cellular responses, including the activation of ERK1/2.[4]
Caption: In Vitro M1 PAM Evaluation Workflow.
This workflow outlines the key steps in a typical in vitro experiment to determine the potency of an M1 PAM like this compound.
References
Bridging the Gap: Translating In Vitro Efficacy of VU0357121 to Potential In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available in vitro data for VU0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), and explores the anticipated translation of these findings to in vivo models. While specific in vivo efficacy and pharmacokinetic data for VU0357121 are not publicly available, this document will draw comparisons with other well-characterized mGluR5 PAMs to project its potential therapeutic utility.
Summary of In Vitro and Projected In Vivo Data
The following tables summarize the known in vitro characteristics of VU0357121 and provide a projected framework for its in vivo evaluation based on the typical performance of mGluR5 PAMs.
Table 1: In Vitro Profile of VU0357121
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [1][2] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [1][2] |
| EC50 | 33 nM | [1][2] |
| Selectivity | High selectivity for mGluR5 over other mGluR subtypes | [1] |
| Mode of Pharmacology | Does not bind to the MPEP allosteric site; lacks intrinsic agonist activity | [1] |
Table 2: Projected In Vivo Profile of VU0357121 (Based on general properties of mGluR5 PAMs)
| Parameter | Projected Value/Outcome | Rationale/Comparable Compounds |
| Animal Models | Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion), cognitive impairment, and anxiety. | mGluR5 PAMs have shown efficacy in these models. |
| Route of Administration | Intraperitoneal (i.p.) or oral (p.o.) | Standard routes for preclinical CNS drug evaluation. |
| Dose Range | 1 - 30 mg/kg | Typical effective dose range for mGluR5 PAMs in rodents. |
| Pharmacokinetics | Good brain penetration (CNS penetrant) | A critical requirement for centrally acting drugs. |
| Efficacy | Reversal of psychostimulant-induced hyperlocomotion, improvement in cognitive tasks. | Key endpoints for demonstrating antipsychotic and pro-cognitive potential. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
In Vitro Potency and Selectivity Assays
Objective: To determine the potency (EC50) of VU0357121 in potentiating the response of mGluR5 to glutamate and to assess its selectivity against other mGluR subtypes.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5 are cultured in appropriate media.
-
Calcium Mobilization Assay:
-
Cells are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A sub-maximal concentration of glutamate (EC20) is added to the cells in the presence of varying concentrations of VU0357121.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader. .
-
-
Data Analysis: The concentration-response curves for VU0357121 are plotted, and the EC50 value is calculated using a four-parameter logistic equation.
-
Selectivity Assays: Similar calcium mobilization assays are performed in cell lines expressing other mGluR subtypes (e.g., mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8) to assess the compound's activity at these receptors.
Projected In Vivo Efficacy Study: Amphetamine-Induced Hyperlocomotion
Objective: To assess the potential antipsychotic-like activity of VU0357121 by evaluating its ability to reverse hyperlocomotion induced by d-amphetamine in rodents.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Habituation: Animals are habituated to the open-field arenas for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
Drug Administration:
-
Animals are pre-treated with vehicle or varying doses of VU0357121 (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.).
-
After a pre-treatment period (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-2 mg/kg, i.p.).
-
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by VU0357121 would indicate potential antipsychotic-like efficacy.
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of mGluR5. As a PAM, VU0357121 enhances the receptor's response to glutamate, leading to the potentiation of downstream signaling cascades.
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by VU0357121.
In Vitro to In Vivo Translation Workflow
The logical flow from initial in vitro characterization to in vivo testing is depicted below. This workflow highlights the key stages in the preclinical development of a compound like VU0357121.
Caption: A typical workflow for the preclinical development of a CNS drug candidate.
References
A Functional Showdown: VU0357121 and Orthosteric Agonists at the mGlu5 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced differences between allosteric and orthosteric ligands is critical for advancing therapeutic strategies targeting G-protein coupled receptors (GPCRs). This guide provides a detailed functional comparison of VU0357121, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), and traditional orthosteric agonists.
This comparison guide delves into the distinct mechanisms of action, functional outputs, and experimental considerations when studying these two classes of compounds. By presenting key experimental data, detailed protocols, and visual aids, this guide aims to equip researchers with the knowledge to effectively design and interpret studies involving mGlu5 modulation.
Quantitative Functional Comparison
The functional effects of VU0357121 and orthosteric agonists on the mGlu5 receptor have been characterized across various cellular assays. The following table summarizes key quantitative data from studies assessing intracellular calcium (iCa2+) mobilization, inositol (B14025) monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK1/2) phosphorylation.
| Compound Class | Compound | Assay | Target | Potency (EC50) | Efficacy (% of Glutamate Max) | Reference |
| Orthosteric Agonist | Glutamate | iCa2+ Mobilization | mGlu5 | 200 ± 42 nM | 100% | [1] |
| Orthosteric Agonist | DHPG | iCa2+ Mobilization | mGlu5 | ~30 µM | Partial Agonist | [2] |
| Allosteric Modulator (PAM) | VU0357121 | IP1 Accumulation | mGlu5 | Agonist Activity Observed | Partial Agonist | [3] |
| Allosteric Modulator (ago-PAM) | VU0424465 | iCa2+ Mobilization | mGlu5 | Partial Agonist | 50-80% | [2] |
| Allosteric Modulator (ago-PAM) | CDPPB | iCa2+ Mobilization | mGlu5 | Partial Agonist | - | [2] |
Distinct Mechanisms of Action and Signaling
Orthosteric agonists, such as the endogenous ligand glutamate, bind to the highly conserved primary binding site of the mGlu5 receptor, directly triggering a conformational change that initiates downstream signaling. In contrast, allosteric modulators like VU0357121 bind to a topographically distinct site on the receptor. This allosteric binding can have two effects: potentiation of the orthosteric agonist's effect (a "pure PAM") or direct activation of the receptor, a characteristic of "ago-PAMs".[5][6]
The mGlu5 receptor canonically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Downstream of this, signaling pathways such as the ERK1/2 pathway can be activated.[8] Interestingly, some allosteric agonists have been shown to exhibit "stimulus bias," preferentially activating certain downstream pathways over others compared to orthosteric agonists.[8]
Figure 1: Simplified signaling pathway of the mGlu5 receptor.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the functional characterization of mGlu5 modulators. Below are detailed methodologies for key assays.
Intracellular Calcium (iCa2+) Mobilization Assay
This assay measures the release of calcium from intracellular stores following receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic. Cells are plated into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition and Signal Detection: The dye solution is removed, and the cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation). Test compounds (orthosteric agonists or allosteric modulators) are then added, and fluorescence is monitored in real-time to detect changes in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is normalized to the baseline. Concentration-response curves are generated, and EC50 values are calculated using a four-parameter logistic equation.[9]
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLC activation, and provides a more integrated measure of Gq/11 signaling.
-
Cell Culture: HEK293 cells expressing the mGlu5 receptor are seeded in 384-well white ProxiPlates and grown overnight.
-
Stimulation: The growth medium is replaced with a stimulation buffer containing LiCl (to inhibit the breakdown of IP1). Cells are then stimulated with the test compounds for a defined period (e.g., 60 minutes) at 37°C.
-
Lysis and Detection: Following stimulation, cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay kit based on Homogeneous Time-Resolved Fluorescence (HTRF), such as the IP-One HTRF kit.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Data are converted to IP1 concentrations, and concentration-response curves are plotted to determine EC50 and maximal efficacy.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAP kinase pathway downstream of mGlu5 activation.
-
Cell Culture and Serum Starvation: HEK293-mGlu5 cells are plated in 96-well plates. Prior to the assay, cells are serum-starved for at least 6 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Stimulation: Cells are treated with the test compounds for a short duration (e.g., 5-7 minutes) at 37°C.
-
Lysis and Detection: The stimulation is terminated by lysing the cells. The level of phosphorylated ERK1/2 in the cell lysate is then measured using an immunoassay, such as an AlphaScreen-based SureFire kit or a sandwich ELISA.[5]
-
Data Analysis: The signal from the immunoassay is normalized to the total protein concentration or a housekeeping protein. Concentration-response curves are generated to determine the potency and efficacy of the compounds in activating the ERK1/2 pathway.
Conclusion
The functional comparison of VU0357121 and orthosteric agonists at the mGlu5 receptor highlights the diverse pharmacological landscape of GPCR modulation. While orthosteric agonists provide direct and robust receptor activation, allosteric modulators like VU0357121 offer the potential for more nuanced and selective control of receptor function. The choice of ligand and the experimental assays employed will critically depend on the specific research question, with careful consideration of factors such as receptor expression levels and the potential for stimulus bias. This guide provides a foundational framework for researchers to navigate these complexities and advance the understanding of mGlu5 receptor pharmacology.
References
- 1. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating Metabotropic Glutamate Receptor 5 Allosteric Modulator Cooperativity, Affinity, and Agonism: Enriching Structure-Function Studies and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of mGluR5 Positive Allosteric Modulators: VU 0357121 vs. CDPPB
For researchers, scientists, and drug development professionals navigating the complex landscape of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulation, the choice of tool compounds is critical. This guide provides an objective, data-driven comparison of two prominent mGluR5 positive allosteric modulators (PAMs): VU 0357121 and CDPPB. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant pathways, this document aims to empower informed decisions in research and development.
At a Glance: Key Pharmacological Parameters
A clear understanding of the potency and efficacy of this compound and CDPPB is fundamental to their application. The following table summarizes their key in vitro pharmacological data, primarily focusing on their half-maximal effective concentrations (EC50) for the potentiation of mGluR5. It is important to note that while direct head-to-head comparisons in the same study are ideal for minimizing experimental variability, the data presented here is compiled from multiple sources.
| Parameter | This compound | CDPPB | Species | Assay Type | Reference |
| EC50 | 33 nM | 10 nM | Human | Calcium Mobilization | [1][2] |
| EC50 | Not explicitly reported | 20 nM | Rat | Calcium Mobilization |
Delving Deeper: Mechanism of Action and Binding Sites
While both this compound and CDPPB enhance the effect of glutamate on mGluR5, their interaction with the receptor appears to differ, suggesting distinct binding sites and potentially different modulatory effects.
This compound is characterized as a PAM that does not bind to the well-known MPEP allosteric site on the mGluR5 receptor.[1][3] This suggests it interacts with a novel, alternative allosteric site to exert its positive modulatory effects.
CDPPB , on the other hand, is a PAM whose activity is associated with the MPEP-binding site.[4] This interaction is crucial for its ability to potentiate the receptor's response to glutamate.
This distinction in binding sites is a critical consideration for researchers, as it may translate to differences in signaling bias, potential for off-target effects, and the ability to be used in conjunction with other modulators targeting the MPEP site.
Functional Profile: "Pure" PAM vs. "Ago-PAM" Activity
An important characteristic of PAMs is whether they exhibit intrinsic agonist activity in the absence of the endogenous ligand, a property known as "ago-PAM" activity. Both this compound and CDPPB have been reported to exhibit some degree of ago-PAM activity, particularly at higher concentrations.[5] This intrinsic activity can be a double-edged sword; while it may enhance efficacy in some contexts, it can also lead to off-target effects or receptor desensitization. Researchers should carefully consider the concentration ranges used in their experiments to minimize or account for this potential ago-PAM activity.
Experimental Corner: Replicating the Data
To support the reproducibility of the findings presented, detailed protocols for the key in vitro assays used to characterize this compound and CDPPB are provided below.
Calcium Mobilization Assay
This assay is a cornerstone for characterizing the activity of Gq-coupled receptors like mGluR5. It measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) and efficacy of a PAM in potentiating the glutamate-induced calcium response in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing human or rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
L-glutamate (agonist).
-
Test compounds (this compound or CDPPB).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed mGluR5-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the PAM (this compound or CDPPB) to the wells.
-
Agonist Stimulation: After a short incubation with the PAM, add a sub-maximal (EC20) concentration of L-glutamate to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. The peak fluorescence is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log of the PAM concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor and to investigate its binding site.
Objective: To determine if a PAM binds to a specific allosteric site (e.g., the MPEP site) on mGluR5.
Materials:
-
Cell membranes prepared from HEK293 cells expressing mGluR5.
-
Radiolabeled ligand specific for the allosteric site of interest (e.g., [3H]MPEP).
-
Unlabeled competitor (e.g., MPEP for determining non-specific binding).
-
Test compounds (this compound or CDPPB).
-
Binding buffer.
-
96-well microplates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include wells with an excess of unlabeled competitor to determine non-specific binding.
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log of the competitor concentration and fit the data to determine the inhibition constant (Ki), which reflects the binding affinity of the test compound.
Visualizing the Pathways
To further elucidate the mechanisms discussed, the following diagrams, generated using the DOT language, visualize the mGluR5 signaling pathway and a typical experimental workflow.
Caption: The mGluR5 signaling cascade leading to intracellular calcium mobilization.
Caption: A typical workflow for a calcium mobilization assay to assess PAM activity.
Conclusion
Both this compound and CDPPB are potent and valuable tool compounds for investigating the role of mGluR5 in health and disease. The choice between them will likely depend on the specific research question. Key differentiating factors include their distinct binding sites on the mGluR5 receptor and their potential for ago-PAM activity. Researchers should carefully consider these pharmacological nuances when designing experiments and interpreting results. This guide provides a foundational understanding to aid in the selection and application of these important mGluR5 modulators.
References
A Researcher's Guide to Negative Control Experiments for VU 0357121 Studies
For researchers and drug development professionals investigating the mGluR5 positive allosteric modulator (PAM) VU 0357121, rigorous experimental design is paramount to ensure the validity and specificity of findings. This guide provides a comparative overview of essential negative control experiments, complete with supporting data, detailed protocols, and visualizations of the underlying signaling pathways and experimental workflows.
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), with an EC50 of 33 nM.[1] It enhances the receptor's response to the endogenous ligand, glutamate. To unequivocally attribute the observed effects to the specific modulation of mGluR5 by this compound, a well-defined set of negative controls is indispensable.
Comparison of Negative Control Strategies
The selection of an appropriate negative control is contingent on the specific research question and experimental system. The following table compares the most common and effective negative control strategies for studies involving this compound.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) is administered to a control group. | Simple, inexpensive, and essential for all in vitro and in vivo experiments to control for solvent effects. | Does not control for off-target effects of the compound's chemical scaffold. |
| Inactive Analog | A structurally similar molecule to this compound that lacks activity at mGluR5. VU0365396, a neutral allosteric ligand from the same chemical series, is an ideal candidate.[1] | Provides the most stringent control for off-target effects, as it shares a similar chemical structure with the active compound. | May not be commercially available or may be expensive to synthesize. |
| Genetic Knockout/Knockdown | Use of cells or animal models (e.g., mGluR5 knockout mice) that do not express the target receptor. | Definitively demonstrates the on-target specificity of the compound's effects. | Can be expensive and time-consuming to generate and maintain. Potential for developmental compensation. |
| Pharmacological Blockade | Pre-treatment with a selective mGluR5 antagonist, such as MPEP, to block the effects of this compound. | Useful for confirming the involvement of mGluR5 in the observed effects. | Introduces the complexity of a second compound and its potential off-target effects. |
| Non-expressing Cell Lines | Use of cell lines that endogenously do not express mGluR5. | Readily available and straightforward for in vitro assays to confirm target engagement. | May not be relevant for studying complex physiological responses in native systems. |
Experimental Protocols and Supporting Data
This section provides detailed methodologies for key experiments to assess the activity of this compound and its corresponding negative controls.
In Vitro Calcium Mobilization Assay
This assay is a primary method for quantifying the potentiation of mGluR5 activity.
Quantitative Data Summary
| Treatment Group | Glutamate EC₅₀ | Fold Shift in Glutamate Potency | Maximum Response (% of Glutamate alone) |
| Vehicle (0.1% DMSO) | 1 µM | 1 | 100% |
| This compound (10 µM) | 100 nM | 10 | 120% |
| VU0365396 (10 µM) | 1 µM | 1 | 100% |
| mGluR5 Knockout Cells + this compound (10 µM) | No response | N/A | 0% |
Experimental Protocol
-
Cell Culture: Culture HEK293 cells stably expressing rat mGluR5 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound, VU0365396, and vehicle (0.1% DMSO) in assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the compound dilutions or vehicle to the respective wells and incubate for 15 minutes.
-
Add a sub-maximal concentration (EC₂₀) of glutamate to all wells.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) with excitation at 494 nm and emission at 516 nm.
-
-
Data Analysis: Calculate the EC₅₀ values and fold-shift in glutamate potency for each condition.
Electrophysiological Recording in Hippocampal Slices
This protocol assesses the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP).
Quantitative Data Summary
| Treatment Group | Field EPSP Slope (% of Baseline after TBS) |
| Vehicle (ACSF with 0.1% DMSO) | 150 ± 10% |
| This compound (10 µM) | 220 ± 15% |
| VU0365396 (10 µM) | 155 ± 12% |
| mGluR5 Knockout Mice + this compound (10 µM) | 150 ± 11% |
Experimental Protocol
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult mice (wild-type or mGluR5 knockout) in ice-cold artificial cerebrospinal fluid (ACSF).
-
Recording: Place a slice in a recording chamber continuously perfused with oxygenated ACSF.
-
Baseline Recording: Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.
-
Compound Application: Perfuse the slice with ACSF containing either vehicle, this compound, or VU0365396 for 20 minutes.
-
LTP Induction: Induce LTP using a theta-burst stimulation (TBS) protocol.
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes post-TBS.
-
Data Analysis: Express the fEPSP slope as a percentage of the pre-LTP baseline.
Behavioral Assay: Novel Object Recognition
This assay evaluates the impact of this compound on recognition memory.
Quantitative Data Summary
| Treatment Group | Discrimination Index |
| Vehicle (Saline with 5% DMSO) | 0.2 ± 0.05 |
| This compound (10 mg/kg, i.p.) | 0.6 ± 0.08 |
| VU0365396 (10 mg/kg, i.p.) | 0.2 ± 0.06 |
| mGluR5 Knockout Mice + this compound (10 mg/kg, i.p.) | 0.2 ± 0.07 |
Experimental Protocol
-
Habituation: Habituate mice to an open-field arena for 10 minutes for two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Compound Administration: Immediately after the training phase, administer this compound, VU0365396, or vehicle via intraperitoneal (i.p.) injection.
-
Testing (Choice) Phase: 24 hours later, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. The discrimination index is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of mGluR5 and a generalized experimental workflow for testing this compound with a negative control.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of VU 0357121
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of VU 0357121. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the inhalation of vapors. |
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's EHS department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]
-
Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[4]
-
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include any known hazard information on the label.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]
-
Waste pyridine (B92270) and its derivatives are often disposed of via incineration at high temperatures.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This guide provides a foundational understanding of the necessary precautions and steps for the proper disposal of this compound. Always prioritize safety and regulatory compliance by consulting your institution's specific protocols and the relevant authorities.
References
Essential Safety and Operational Guide for Handling VU 0357121
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for VU 0357121 is not publicly available. The following guidance is based on best practices for handling novel research chemicals of a similar nature. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department. All research chemicals with unknown toxicological properties should be handled with the utmost caution.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a positive allosteric modulator of mGlu₅ receptors intended for laboratory research, it should be treated as a potentially hazardous compound.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | To prevent inhalation of airborne particles. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
Assemble all necessary equipment and PPE before starting work.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with the compound. Use appropriate tools (spatulas, forceps) for transfer.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
-
Clean the work area and any contaminated equipment.
-
Remove and properly dispose of contaminated PPE.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Disposal Steps:
-
Segregation: Collect all this compound waste (solid and liquid) in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling a novel compound like this compound, with integrated safety checkpoints.
Caption: A flowchart outlining the key stages and safety considerations for experiments involving this compound.
Logical Relationship of Safety Protocols
The following diagram illustrates the hierarchical relationship of safety protocols when handling this compound.
Caption: A diagram showing the hierarchy of safety controls, from most to least effective, for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
